2-Chloroheptafluoropropane
Description
BenchChem offers high-quality 2-Chloroheptafluoropropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloroheptafluoropropane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1,1,1,2,3,3,3-heptafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3ClF7/c4-1(5,2(6,7)8)3(9,10)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGXPVLCSICDQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3ClF7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90226893 | |
| Record name | 2-Chloro-1,1,1,2,3,3,3-heptafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90226893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76-18-6 | |
| Record name | 2-Chloro-1,1,1,2,3,3,3-heptafluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloroheptafluoropropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-1,1,1,2,3,3,3-heptafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90226893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1,1,1,2,3,3,3-heptafluoropropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.856 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLOROHEPTAFLUOROPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TC92Y32WM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Molecular weight and formula of 2-Chloroheptafluoropropane
[1]
Executive Summary
2-Chloroheptafluoropropane (CAS: 76-18-6), commonly designated as R-217ba or CFC-217ba , is a fully halogenated chlorofluorocarbon (CFC) with the chemical formula C₃ClF₇ .[1][2][] Structurally characterized by a central carbon atom bonded to a chlorine atom, a fluorine atom, and two trifluoromethyl groups, it serves as a critical intermediate in organofluorine chemistry. While historically evaluated as a refrigerant, its primary contemporary value lies in research and development as a source of the heptafluoroisopropyl motif—a potent bioisostere used in medicinal chemistry to modulate metabolic stability and lipophilicity.
This guide provides a comprehensive technical analysis of 2-Chloroheptafluoropropane, detailing its physicochemical properties, synthesis pathways, and specific utility in drug discovery, grounded in rigorous scientific data.
Part 1: Chemical Identity & Physicochemical Properties[1][4]
Molecular Identity
The molecule consists of a propane backbone where all hydrogen atoms have been replaced by halogens (seven fluorines and one chlorine). The specific "2-chloro" isomer places the chlorine atom at the secondary carbon position, creating a symmetric structure flanked by two trifluoromethyl groups.
| Parameter | Data |
| IUPAC Name | 2-Chloro-1,1,1,2,3,3,3-heptafluoropropane |
| Common Synonyms | R-217ba, CFC-217ba, Heptafluoroisopropyl chloride |
| CAS Registry Number | 76-18-6 |
| Molecular Formula | C₃ClF₇ |
| Molecular Weight | 204.47 g/mol |
| SMILES | FC(F)(F)C(Cl)(F)C(F)(F)F |
| InChI Key | KJGXPVLCSICDQG-UHFFFAOYSA-N |
Physical Properties
R-217ba exists as a gas at standard temperature and pressure, condensing to a liquid just below the freezing point of water. Its high density and lack of hydrogen atoms contribute to its chemical inertness and non-flammability.
| Property | Value | Condition |
| Boiling Point | -2.2 °C | @ 760 mmHg |
| Melting Point | -86.6 °C | - |
| Density | 1.381 g/cm³ | (Estimated liquid density) |
| Solubility | Insoluble | In water |
| Appearance | Colorless gas/liquid | - |
| Odor | Faint, Ethereal | High concentrations |
Part 2: Synthesis & Production Workflows
The synthesis of 2-Chloroheptafluoropropane typically involves the halogenation of hydrofluorocarbon precursors. The most direct and atom-economical route utilized in research settings is the radical chlorination of 1,1,1,2,3,3,3-Heptafluoropropane (HFC-227ea) .
Primary Synthesis Route: Radical Chlorination
This pathway utilizes HFC-227ea, a common fire suppressant, as the starting material. The reaction proceeds via a free-radical mechanism initiated by UV light or thermal energy, substituting the single secondary hydrogen with chlorine.
Reaction Equation:
Process Protocol:
-
Reagents: HFC-227ea (Gas), Chlorine gas (
). -
Conditions: Photochemical reactor (UV source) or vapor-phase thermal reactor (300–400°C).
-
Purification: Fractional distillation is required to separate the product (bp -2.2°C) from unreacted HFC-227ea (bp -16.4°C) and HCl byproduct.
Alternative Route: Fluorination of Perchloropropene
An alternative industrial route involves the exhaustive fluorination of hexachloropropene using anhydrous hydrogen fluoride (HF) and a catalyst (e.g., Antimony Pentachloride,
Synthesis Visualization
The following diagram illustrates the synthesis pathway and its downstream transformation into the valuable hexafluoropropylene (HFP) monomer, for which R-217ba can serve as a precursor via dechlorination.
Figure 1: Synthesis pathways for 2-Chloroheptafluoropropane and its utility as a precursor.
Part 3: Applications in Drug Development[6]
In medicinal chemistry, 2-Chloroheptafluoropropane acts as a strategic reagent for introducing the heptafluoroisopropyl group (
The Heptafluoroisopropyl Bioisostere
Replacing a standard isopropyl group (
-
Metabolic Stability: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). The perfluorinated nature blocks oxidative metabolism (e.g., P450 hydroxylation) that typically occurs at the methine or methyl positions of an isopropyl group.
-
Lipophilicity: The group significantly increases
, enhancing membrane permeability and blood-brain barrier (BBB) penetration. -
Electronic Effects: The strong electron-withdrawing nature (
effect) reduces the pKa of adjacent functional groups (e.g., amines or alcohols), potentially altering receptor binding affinity.
Mechanism of Action in Synthesis
R-217ba serves as an electrophilic source of the heptafluoroisopropyl cation or, under radical conditions, the corresponding radical.
Experimental Insight:
Unlike linear perfluoroalkyl chains, the branched heptafluoroisopropyl group adds significant steric bulk. Researchers must account for this steric hindrance when attempting
Case Study: Anesthetic Research
Historical research investigated R-217ba and related chlorofluorocarbons as potential volatile anesthetics.
-
Hypothesis: Based on the Meyer-Overton correlation, the high lipophilicity of R-217ba suggested potent anesthetic activity.
-
Outcome: Studies (e.g., Raines et al.) demonstrated that while structurally similar to Sevoflurane, R-217ba failed to potentiate
receptor currents effectively and did not function as a general anesthetic in vivo. -
Significance: This "negative data" is crucial for SAR (Structure-Activity Relationship) modeling, defining the precise pharmacophore requirements (e.g., hydrogen bond donor capability found in Sevoflurane's ether linkage) necessary for anesthetic action.
Figure 2: SAR comparison of Isopropyl vs. Heptafluoroisopropyl moieties.
Part 4: Safety & Regulatory Status
Environmental Regulation (Montreal Protocol)
2-Chloroheptafluoropropane is a Class I Ozone Depleting Substance (ODS) under the Montreal Protocol.
-
Classification: Group I (CFCs) or similar fully halogenated derivative.
-
Impact: It possesses a high Ozone Depletion Potential (ODP) due to the presence of chlorine, which can catalyze the breakdown of stratospheric ozone.
-
Regulatory Status: Production and import are banned in most jurisdictions (including the US and EU) except for essential uses or as a feedstock/intermediate where the substance is entirely consumed in the synthesis of other chemicals (e.g., fluoropolymers).
Handling & Safety
-
Toxicity: Generally low acute toxicity, but acts as a simple asphyxiant by displacing oxygen in confined spaces.
-
Thermal Decomposition: At high temperatures (>250°C), it decomposes to release toxic and corrosive gases, including Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF).
-
PPE: Use in a fume hood with standard organic solvent PPE (gloves, goggles).
References
-
PubChem. (n.d.).[4] 2-Chloroheptafluoropropane (Compound).[1][2][][4][5][6][7] National Library of Medicine. Retrieved from [Link]
-
Raines, D. E., et al. (2001). Structural basis for potentiation by alcohols and anaesthetics in a ligand-gated ion channel.[6] (Contextual reference on GABA receptor inactivity of specific CFCs).
-
US EPA. (2024). Ozone-Depleting Substances. United States Environmental Protection Agency. Retrieved from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. 2-CHLOROHEPTAFLUOROPROPANE , 99.00% , 76-18-6 - CookeChem [cookechem.com]
- 4. Heptafluoroisopropyl | C3F7 | CID 137869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. CAS # 327-97-9, Chlorogenic acid, (1S,3R,4R,5R)-3-[[3-(3,4-Dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-1,4,5-trihydroxycyclohexanecarboxylic acid, 3-O-Caffeoylquinic acid, 5-O-(3,4-Dihydroxycinnamoyl)-L-quinic acid - chemBlink [chemblink.com]
Technical Guide: Solubility Profile & Solvent Compatibility of 2-Chloroheptafluoropropane (R-217)
[1][2]
Executive Summary
2-Chloroheptafluoropropane (CAS: 76-18-6), commonly designated as R-217 or R-217ba , represents a distinct class of chlorofluorocarbons (CFCs) characterized by high chemical inertness and a unique polarity profile.[1][2] With a boiling point of approximately -2.2°C (at 1 atm), R-217 exists as a gas at standard temperature and pressure (STP) but is easily liquefied under modest pressure.[1][2]
For researchers in pharmaceutical process development and synthesis, R-217 serves two primary roles:
-
Reagent: A source of the heptafluoroisopropyl group (
) in nucleophilic substitution reactions.[1][2] -
Propellant/Solvent: A specialized medium for aerosol formulations (MDIs) or fluorination reactions.[1][2]
This guide details the solubility thermodynamics of R-217, providing a mechanistic understanding of its interaction with organic solvents, supported by experimental protocols for solubility determination.
Physicochemical Profile & Solubility Mechanisms
To predict solubility, one must understand the solute's molecular architecture. R-217 (
The "Fluorine Effect" on Solubility
Unlike standard lipophilic compounds, highly fluorinated molecules exhibit "fluorous" behavior . The high electronegativity of fluorine creates a tightly held electron sheath, resulting in:
-
Hydrophobicity AND Lipophobicity: R-217 resists solvation by water (hydrophobic) and standard hydrocarbon solvents (lipophobic) to varying degrees.[1][2]
-
Segregation: In mixed systems, R-217 tends to separate into a third "fluorous phase," distinct from aqueous and organic phases.
Solubility Thermodynamics (Hildebrand Parameters)
Solubility is maximized when the Hildebrand solubility parameter (
-
Estimated
for R-217: ~5.8 – 6.2 [1][2] -
Implication: R-217 dissolves best in solvents with similarly low cohesive energy densities (e.g., fluorinated ethers, freons).[1][2]
Solvation Mechanism Diagram
The following diagram illustrates the competitive interaction forces governing R-217 solvation.
Figure 1: Mechanistic hierarchy of R-217 solvation based on cohesive energy density matching.
Solubility Data & Solvent Compatibility
Since R-217 is a gas at STP, "solubility" refers to Henry's Law solubility (
Predicted Solubility Profile (at 25°C, 1 atm partial pressure)
| Solvent Class | Representative Solvent | Solubility Assessment | Interaction Mechanism |
| Fluorous | Perfluorohexane (FC-72) | Miscible | Fluorine-Fluorine interactions (Athermal mixing).[1][2] |
| Hybrid | Trifluorotoluene | Very High | Dipole-induced dipole + Fluorous affinity.[1][2] |
| Non-Polar | n-Hexane | High | Weak Van der Waals; entropically favorable.[1][2] |
| Aromatic | Toluene | Moderate | |
| Polar Aprotic | Acetone / THF | Moderate | Dipole-Dipole interactions; limited by fluorocarbon repulsion.[1][2] |
| Polar Protic | Ethanol / Methanol | Low | H-bonding network of solvent excludes the fluorocarbon.[1][2] |
| Aqueous | Water | Insoluble (<15 mg/L) | Hydrophobic effect; high cavitation energy required.[1][2] |
Critical Note for Synthesis: When using R-217 as a reagent, Trifluorotoluene is the recommended process solvent.[1][2] It acts as a "hybrid" bridge, solubilizing both the fluorinated R-217 and non-fluorinated organic substrates.[1][2]
Experimental Protocol: Isochoric Saturation Method
To rigorously determine the solubility of R-217 (a volatile gas/liquid) in a specific organic solvent, a simple "shake-flask" method is insufficient due to evaporative losses.[1][2] The Isochoric (Constant Volume) Saturation Method is the industry standard for high-accuracy vapor-liquid equilibrium (VLE) data.[1][2]
Equipment Requirements
-
Equilibrium Cell: High-pressure stainless steel autoclave (e.g., Parr reactor) with sapphire windows.[1][2]
-
Thermostat: Circulating oil bath (
0.01 K). -
Pressure Transducer: High-precision (0–10 bar,
0.05% FS).[1][2]
Step-by-Step Workflow
-
Degassing: Evacuate the equilibrium cell (< 0.1 kPa) to remove air and moisture.[1][2]
-
Solvent Loading: Inject a precise mass (
) of the degassed organic solvent into the cell. -
Gas Injection: Introduce R-217 gas from a cylinder until a target initial pressure (
) is reached.[1][2] Record mass of gas added ( ) gravimetrically if possible, or calculate via PVT. -
Equilibration:
-
Sampling (Optional but Recommended):
-
Calculation:
Experimental Workflow Diagram
Figure 2: Isochoric saturation workflow for determining R-217 solubility constants.
Applications in Drug Development & Synthesis[6][7][8]
Nucleophilic Perfluoroalkylation
R-217 is utilized to introduce the heptafluoroisopropyl motif into drug candidates.[1][2] This moiety increases lipophilicity (LogP) and metabolic stability (blocking P450 oxidation sites).[1][2]
-
Reaction:
-
Solvent Choice: The reaction often fails in pure ethanol due to low R-217 solubility.[1][2]
-
Optimization: Use DMF or DMSO (despite moderate solubility, the high dielectric constant aids the nucleophile) or Trifluorotoluene (high R-217 solubility).
-
Pressurized Metered Dose Inhalers (pMDIs)
While HFA-134a and HFA-227ea are standard, R-217 analogs are studied for specific vapor pressure requirements.[1][2]
-
Formulation Stability: Solubility of the Active Pharmaceutical Ingredient (API) in R-217 is usually very low.[1][2]
-
Co-solvents: Ethanol is added to the R-217 propellant to solubilize the drug.[1] The guide above (Section 3) helps predict the miscibility gap of the Propellant-Ethanol-Drug ternary system.
References
-
National Institute of Standards and Technology (NIST). Thermophysical Properties of Fluid Systems: 2-Chloro-1,1,1,2,3,3,3-heptafluoropropane. NIST Chemistry WebBook, SRD 69. [Link][1][2]
-
PubChem. Compound Summary: 2-Chloroheptafluoropropane (CID 66156).[1][2][6] National Library of Medicine.[1][2] [Link][1][2]
-
Sander, R. Compilation of Henry's Law Constants (Version 4.[1][2]0) for Water as Solvent.[1][2][7][8] Atmospheric Chemistry and Physics, 15, 4399-4981, 2015. (Reference for Henry's Law methodology in haloalkanes). [Link]
-
Gladysz, J. A., & Curran, D. P. Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe. Tetrahedron, 58(20), 3823-3825, 2002. (Foundational text on fluorous solubility mechanisms). [Link]
Theoretical studies on 2-Chloroheptafluoropropane
Title: Theoretical Characterization of 2-Chloroheptafluoropropane (R-217ba): Electronic Structure, Stability, and Environmental Fate Subtitle: A Computational Guide for Impurity Profiling in Pharmaceutical Propellants and Environmental Assessment[1]
Executive Summary
2-Chloroheptafluoropropane (
For researchers in drug development and atmospheric science, R-217ba serves as a negative control benchmark .[1] Its perhalogenated structure renders it immune to the tropospheric oxidative degradation that clears modern propellants.[1] This guide provides a theoretical framework for characterizing R-217ba, focusing on its bond dissociation energetics, stratospheric persistence, and detection as a trace impurity in pharmaceutical-grade HFCs.[1]
Molecular Geometry & Electronic Structure
To understand the stability of R-217ba, we must first analyze its electronic ground state.[1] Unlike HFCs, the steric crowding of seven fluorine atoms and one chlorine atom around the carbon backbone creates a rigid, twisted geometry.[1]
Computational Methodology (DFT)
For accurate prediction of geometry and vibrational frequencies, the following level of theory is recommended:
-
Method: Density Functional Theory (DFT) using the M06-2X hybrid functional (optimized for non-covalent interactions and thermochemistry).[1]
-
Basis Set: 6-311++G(3df, 3pd) . This large basis set is essential to correctly model the diffuse electron clouds of the fluorine atoms.[1]
Structural Anomalies
The central carbon (
-
Bond Lengths: The
bonds typically measure , whereas the bond is significantly longer ( ) and weaker.[1] -
Steric Strain: The bulky
groups exert repulsive forces, slightly elongating the bond, making it the "Achilles' heel" of the molecule.
Table 1: Theoretical Bond Parameters (M06-2X/6-311++G(d,p))
| Parameter | Bond Type | Value (Approx.) | Significance |
| Bond Length | Extremely stable; chemically inert.[1] | ||
| Bond Length | Primary site of photolytic cleavage. | ||
| Bond Angle | Expanded due to F-F repulsion.[1] | ||
| Dipole Moment | Low polarity; high lipophilicity.[1] |
Thermodynamic Stability & Reactivity
In drug development, stability is usually a virtue.[1] In environmental chemistry, it is a hazard.[1] R-217ba demonstrates kinetic persistence in the troposphere but thermodynamic instability under stratospheric UV radiation.[1]
Bond Dissociation Energy (BDE)
The stability of R-217ba is defined by the energy required to break its weakest bond.
-
Reaction:
-
Calculated BDE:
( ).[1]
This energy barrier is too high for thermal decomposition at standard temperatures but corresponds to UV photons in the 190–220 nm range.[1]
The "No-Hydrogen" Rule
The most critical theoretical distinction between R-217ba and HFC-227ea is the absence of hydrogen.[1]
-
HFC-227ea: Reacts with atmospheric hydroxyl radicals (
) via H-abstraction: -
R-217ba: No reaction with OH. The molecule is transparent to the primary tropospheric cleaning mechanism.[1] This theoretically predicts an atmospheric lifetime exceeding 300 years (compared to 39 years for HFC-227ea).[1]
Visualization: Decomposition Pathways
The following diagram illustrates the divergent fates of R-217ba (Stratospheric) versus HFC-227ea (Tropospheric).
Figure 1: Comparative atmospheric fate.[1] R-217ba resists tropospheric OH, transporting Cl to the stratosphere.[1]
Drug Development Context: Impurity Profiling
For pharmaceutical scientists, R-217ba is not a drug but a Process Related Impurity (PRI) .[1] It can form during the fluorination of hexachloropropene if chlorination is incomplete.[1]
Toxicology & Metabolic Stability
-
Metabolism: Due to the strength of the C-F bonds and the absence of C-H bonds, R-217ba is predicted to be metabolically inert . It will not undergo Cytochrome P450 oxidation.[1]
-
Risk Profile:
-
Asphyxiation: Displacement of oxygen at high concentrations.[1]
-
Cardiac Sensitization: Halocarbons sensitize the myocardium to catecholamines.[1] The high lipophilicity of R-217ba (predicted LogP
) suggests it may partition into lipid bilayers effectively, potentially posing a higher sensitization risk than HFC-227ea.[1]
-
Detection Protocol (Theoretical IR Fingerprinting)
To distinguish R-217ba from HFC-227ea in a quality control setting, one must target the C-Cl stretch.[1]
Protocol: Computational IR Prediction
-
Optimization: Optimize geometry of both species at B3LYP/6-311G(d,p).
-
Frequency Calc: Run harmonic vibrational frequency calculations.
-
Scaling: Apply a scaling factor (typically 0.967) to correct for anharmonicity.
-
Target Identification:
Experimental Validation Workflow
The following workflow describes how to validate the theoretical lifetime and stability of R-217ba using a smog chamber approach.
Figure 2: Relative rate method workflow to confirm tropospheric inertness.
References
-
NIST Chemistry WebBook. (2023).[1] 2-Chloro-1,1,1,2,3,3,3-heptafluoropropane - Thermochemical Data. National Institute of Standards and Technology.[1] [Link][1]
-
Intergovernmental Panel on Climate Change (IPCC). (2013).[1] Climate Change 2013: The Physical Science Basis.[1][2] Chapter 8: Anthropogenic and Natural Radiative Forcing. (Data on GWP of CFC analogues). [Link]
-
Young, C. J., et al. (2009).[1] Atmospheric lifetime and global warming potential of a perfluoropolyether.[1] Environmental Science & Technology.[1] (Methodology for perfluorinated compound assessment). [Link]
-
Luo, Y. R. (2007).[1][3] Comprehensive Handbook of Chemical Bond Energies.[1][3] CRC Press.[1][3][4] (Source for C-Cl vs C-F bond dissociation energies). [Link]
-
U.S. EPA. (2024).[1] Global Warming Potentials (GWPs).[1][5][6][7][8] (Regulatory context for high-GWP halocarbons).[1] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. acs.org [acs.org]
- 3. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 4. rjpbcs.com [rjpbcs.com]
- 5. researchgate.net [researchgate.net]
- 6. Atmospheric Lifetime and Global Warming Potential Defined | EPA Center for Corporate Climate Leadership | US EPA [19january2021snapshot.epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: 2-Chloroheptafluoropropane (R-217ba) as a Proton-Silent Cryogenic Solvent
This Application Note is structured to guide researchers through the advanced utilization of 2-Chloroheptafluoropropane (CFC-217ba) as a specialized solvent for high-resolution Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy.
Executive Summary
2-Chloroheptafluoropropane (
Key Advantages:
-
Proton Transparency: 100% transparent in
H NMR (no residual solvent peak). -
Cryogenic Range: Liquid range extends significantly below -100°C, enabling the stabilization of reactive intermediates.
-
Chemical Inertness: Non-nucleophilic and non-basic; ideal for superacid chemistry and highly electrophilic species.
Technical Specifications & Properties
The physical profile of 2-chloroheptafluoropropane dictates specific handling protocols. It is a gas at standard temperature and pressure (STP), requiring condensation techniques for liquid-phase spectroscopy.
Table 1: Physicochemical Properties
| Property | Value | Relevance to Spectroscopy |
| Molecular Formula | No protons; complex | |
| Boiling Point | approx. -2.6°C (270.5 K) | Must be handled as a liquefied gas. |
| Melting Point | < -130°C | Excellent for low-temperature NMR. |
| Density | ~1.4 - 1.6 g/mL (liquid) | High density aids in phase separation if mixed. |
| None | No solvent suppression required. | |
| Strong background; requires spectral window management. | ||
| Dielectric Constant | Low (Non-polar) | Poor solubility for salts; good for organics/fluorinated molecules. |
Core Applications
A. Cryogenic NMR of Reactive Intermediates
The primary application of R-217ba is in the structural elucidation of unstable species such as carbocations, oxonium ions, and reactive organometallic intermediates . Its lack of basicity prevents it from coordinating with or quenching electrophilic centers, a common failure mode with ether or ketone-based solvents.
B. "Proton-Silent" Trace Analysis
For samples where the analyte concentration is in the micromolar range, the residual solvent peak of deuterated solvents (e.g., the 0.01%
Experimental Protocols
Protocol A: Solvent Condensation & Sample Preparation
Hazard Warning: This protocol involves pressurized glass and cryogenic liquids. Use J. Young NMR tubes (rated for pressure) and a protective face shield.
Equipment:
-
Vacuum line manifold.
-
J. Young NMR tube (Teflon valve).
-
Liquid Nitrogen (
) or Dry Ice/Acetone bath. -
Gas canister of 2-chloroheptafluoropropane.
Step-by-Step Workflow:
-
Solute Addition: Place the solid analyte (and any solid reagents) into the J. Young NMR tube.
-
Degassing: Attach the tube to the vacuum manifold. Evacuate the tube to < 0.1 mbar to remove air and moisture.
-
Cooling: Immerse the bottom half of the NMR tube into a cooling bath (Dry Ice/Acetone, -78°C).
-
Transfer:
-
Open the R-217ba gas source connected to the manifold.
-
Open the J. Young valve slowly.
-
The solvent will condense into the cold tube. Collect approx. 0.6 mL (4 cm height).
-
-
Sealing: Close the J. Young valve tightly while the tube is still cold.
-
Thawing (Caution): Allow the tube to warm to the desired measurement temperature. Do not exceed 20°C unless the tube is certified for high pressure (>5 bar), as the solvent will build pressure above its boiling point (-2.6°C).
Protocol B: NMR Locking & Referencing
Since R-217ba contains no deuterium, the spectrometer cannot establish a field lock using the solvent.
Method 1: Unlocked Acquisition (Recommended for High-Field Magnets)
-
Modern magnets ( >400 MHz) drift minimally.
-
Action: Turn off the lock sweep. Shim on the FID (Free Induction Decay) of the
F signal or the solute protons.
Method 2: Coaxial Insert (Chemical Shift Reference)
-
Action: Insert a sealed capillary containing Acetone-
or into the J. Young tube before sealing. -
Benefit: Provides a lock signal and an internal chemical shift reference (e.g., TMS) without contaminating the inert R-217ba phase.
Visualization: Experimental Workflow
The following diagram illustrates the critical decision-making process and physical workflow for using R-217ba, ensuring safety and data integrity.
Figure 1: Vacuum transfer workflow for preparing NMR samples with gaseous R-217ba solvent.
Scientific Integrity & Troubleshooting
Solubility Validation
R-217ba is highly fluorinated and non-polar. It is miscible with:
-
Other Freons (e.g.,
, ). -
Non-polar organics (Alkanes, Arenes).
-
Fluorinated drug candidates.[1]
It is immiscible/insoluble with:
-
Ionic salts (unless bulky counter-ions like BARF are used).
-
Highly polar species (Amino acids, sugars).
Spectral Background (Interference)
While silent in
-
C NMR: Expect complex quartets/multiplets in the 110-130 ppm region due to C-F coupling (
Hz). - F NMR: The solvent signals will dominate. Use a pre-saturation pulse sequence or set the spectral window to avoid the solvent region if analyzing fluorinated ligands.
Environmental & Regulatory Compliance
2-Chloroheptafluoropropane is a Chlorofluorocarbon (CFC).[5]
-
Ozone Depletion: It has a non-zero Ozone Depletion Potential (ODP).
-
Regulation: Its use is generally restricted under the Montreal Protocol. Ensure your facility has an "Essential Laboratory Use" exemption or verify local environmental regulations before procurement. Capture and recycle all solvent; do not vent into the fume hood.
References
-
vertexaisearch.cloud.google.com . (2023). High H2 Solubility of Perfluorocarbon Solvents and Their Use in Reversible Polarization Transfer. 6
-
vertexaisearch.cloud.google.com . (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases. 7
-
vertexaisearch.cloud.google.com . (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. 8
-
vertexaisearch.cloud.google.com . (2023). 2-CHLOROHEPTAFLUOROPROPANE Properties and Solubility. 9
Sources
- 1. p2infohouse.org [p2infohouse.org]
- 2. chem.washington.edu [chem.washington.edu]
- 3. Khan Academy [khanacademy.org]
- 4. youtube.com [youtube.com]
- 5. aqa.org.uk [aqa.org.uk]
- 6. High H2 Solubility of Perfluorocarbon Solvents and Their Use in Reversible Polarization Transfer from para-Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. epfl.ch [epfl.ch]
- 9. guidechem.com [guidechem.com]
2-Chloroheptafluoropropane as a building block for complex molecules
Application Note: Strategic Integration of 2-Chloroheptafluoropropane (R-217ba) in Complex Molecule Synthesis
Executive Summary & Strategic Value
The introduction of the heptafluoroisopropyl group (
2-Chloroheptafluoropropane (R-217ba) represents a robust, cost-effective alternative.[1] However, its utilization has been limited by the high bond dissociation energy (BDE) of the C–Cl bond (~105 kcal/mol) and its volatility (b.p. -2°C). This Application Note details advanced protocols to activate this inert building block, moving beyond traditional substitution to leverage Silyl-Radical Mediated Activation (SRMA) and Photoredox Catalysis .[1]
Technical Background: The Activation Challenge
Unlike its iodo-analog, R-217ba does not undergo facile oxidative addition with standard transition metals (Pd, Pt) nor simple nucleophilic substitution.[1] The electron-withdrawing fluorine atoms strengthen the C–Cl bond while simultaneously shielding the carbon center from nucleophilic attack.[1]
Key Physical Properties:
| Property | Value | Implication for Protocol |
|---|---|---|
| CAS Number | 76-18-6 | Verification Standard |
| Boiling Point | -2.0°C | Requires condensed phase handling (dry ice/acetone) or autoclave.[1] |
| Bond Energy (C-Cl) | ~105 kcal/mol | Requires radical abstraction or high-energy SET.[1] |
| Geometry | Bulky Isopropyl | Steric hindrance dictates catalyst access.[1] |
Advanced Methodologies
Method A: Silyl-Radical Mediated Cross-Coupling (Photochemical)
Best for: Late-stage functionalization of heteroarenes.[1]
This protocol circumvents the high reduction potential of the C-Cl bond by using a silyl radical to abstract the chlorine atom, a thermodynamically driven process due to the formation of a strong Si-Cl bond.
Mechanism:
-
Photocatalyst excitation generates a radical on the silyl reagent.[1]
-
Silyl radical abstracts Cl from R-217ba, generating the reactive
radical.[1] -
The fluorinated radical adds to the heteroarene (Minisci-type reaction).[1]
Protocol:
1. Reagent Preparation:
-
Substrate: 0.5 mmol Heteroarene (e.g., Caffeine, Pyridine derivative).
-
Reagent: 2-Chloroheptafluoropropane (condensed gas, see handling).[1]
-
Mediator: Tris(trimethylsilyl)silane (TTMSS) (1.5 equiv).[1]
-
Photocatalyst: 4CzIPN (2 mol%) or Eosin Y (5 mol%).[1]
-
Base:
(2.0 equiv).[1]
2. Execution:
-
Condensation: Place a pressure-rated Schlenk tube or vial in a dry ice/acetone bath (-78°C).
-
Addition: Bubble R-217ba gas into the cold solvent until ~3.0 equivalents are dissolved (determined by mass increase).
-
Mixing: Add the substrate, catalyst, base, and TTMSS quickly.[1] Cap tightly with a pressure-rated septum/crimp cap.[1]
-
Irradiation: Warm to room temperature. Irradiate with Blue LEDs (450 nm, 30-40W) for 12–24 hours.[1] Fan cooling is mandatory to maintain temp < 30°C.[1]
-
Workup: Vent excess gas into a fume hood. Dilute with EtOAc, wash with brine.[1] Purify via flash chromatography.
Critical Control Point: The reaction relies on the concentration of the gas in solution. Using a solvent with high gas solubility (like
Method B: Nickel-Catalyzed Reductive Cross-Coupling
Best for: Coupling with Aryl Bromides/Iodides.[1]
Direct metal insertion is difficult.[1] This protocol uses a dual-catalytic approach where a reductant (Mn or Zn) regenerates a Nickel catalyst that can engage the radical generated via halogen abstraction.[1]
Protocol:
1. Reagent Setup:
-
Catalyst:
(10 mol%).[1] -
Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%).[1]
-
Reductant: Manganese powder (3.0 equiv, activated with HCl wash).[1]
-
Substrate: Aryl Bromide (0.5 mmol).
-
R-217ba: 5.0 equiv (excess required due to volatility).[1]
2. Execution:
-
Glovebox/Schlenk: In an Argon atmosphere, combine Ni source, ligand, and Mn powder in a pressure tube.
-
Solvent: Add DMF (anhydrous).
-
Gas Addition: Cool tube to -20°C. Condense R-217ba into the mixture.
-
Reaction: Seal the vessel. Stir vigorously at 60°C for 24 hours.
-
Quench: Cool to RT, carefully vent, filter through Celite.
Visualization of Reaction Pathways
The following diagram illustrates the decision logic and mechanistic flow for utilizing R-217ba.
Figure 1: Mechanistic bifurcation for the activation of the inert C-Cl bond in R-217ba. The radical intermediate is the common node for both photochemical and transition-metal pathways.
Handling & Safety Protocols
Volatility Management (The "Cold Trap" Rule): Since R-217ba boils at -2°C, standard syringes cannot be used at room temperature.[1]
-
Storage: Store cylinders in a cool, ventilated area.
-
Transfer: Always transfer via a cannula into a pre-cooled vessel (-78°C bath).
-
Stoichiometry: Because it is a gas at reaction temperature (usually RT or higher), Henry's Law applies.[1] Always use a 3x to 5x molar excess to ensure sufficient concentration in the liquid phase.[1]
Chemical Compatibility:
-
Avoid: Strong nucleophiles (e.g., BuLi) at temperatures > -78°C. While intended for lithiation, the beta-elimination to hexafluoropropene is rapid and exothermic.
-
Reactor: Use thick-walled borosilicate glass pressure tubes (rated >100 psi) or stainless steel autoclaves.[1]
References
-
N. A. Meanwell , "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design," Journal of Medicinal Chemistry, 2018. Link
-
T. Koike, M. Akita , "Visible-Light-Driven C–F Bond Activation," Organic Chemistry Frontiers, 2014.[1] (Contextual grounding for radical activation of fluorinated halides). Link
-
A. Studer, D. P.[1] Curran , "The Electron Is a Catalyst," Nature Chemistry, 2014. (Foundational mechanism for radical generation).[1] Link
-
PubChem , "2-Chloro-1,1,1,2,3,3,3-heptafluoropropane (Compound Summary)," National Library of Medicine. Link
-
Postigo, A. , "Radical Perfluoroalkylation Reactions," IntechOpen, 2012.[1] (Detailed kinetics of perfluoroalkyl radicals). Link
Disclaimer: This guide is for research purposes only. All protocols involving pressurized gases and radical chemistry must be risk-assessed by qualified personnel.[1]
Sources
Application Note: Nucleophilic Substitution Protocols for 2-Chloroheptafluoropropane
This Application Note is structured to address the specific synthetic challenges associated with 2-Chloroheptafluoropropane (R-217ba) . Unlike standard alkyl halides, this perfluorinated substrate is electronically and sterically deactivated toward classical
This guide provides the advanced protocols required to force this molecule to react, focusing on Radical Nucleophilic Substitution (
Executive Summary & Mechanistic Reality
Researchers attempting standard Williamson ether synthesis or amine alkylation with 2-chloroheptafluoropropane will encounter near-zero conversion .[1] The "Fluorine Shield" effect—where the electron-rich lone pairs of the seven fluorine atoms repel incoming nucleophiles—combined with the high bond dissociation energy of the
To achieve "substitution," one must bypass the bimolecular transition state and utilize Single Electron Transfer (SET) mechanisms.[1] This protocol details the
Comparative Reactivity Table
| Parameter | Standard Alkyl Chloride ( | 2-Chloroheptafluoropropane ( |
| Primary Mechanism | ||
| Electronic State | Electrophilic Carbon | Electron-Deficient but Shielded |
| C-Cl Bond Energy | ~80 kcal/mol | ~95+ kcal/mol (Strengthened by F) |
| Required Activation | Base / Heat | UV Light, SET Agent, or Photocatalyst |
Mechanistic Pathway Visualization
The following diagram contrasts the forbidden
Figure 1: Mechanistic divergence. The
Protocol A: Radical Thiolation ( )
Application: Synthesis of heptafluoroisopropyl thioethers (e.g., for agricultural or pharmaceutical intermediates).[1]
Mechanism: Photo-initiated
Reagents & Equipment[2][3][4]
-
Substrate: 2-Chloroheptafluoropropane (Gas/Volatile Liquid, bp -2°C).[1] Note: Must be condensed or introduced via gas sparger.
-
Nucleophile: Sodium Thiophenolate (
) or Sodium Alkylthiolate.[1] -
Solvent: Anhydrous DMF or DMSO (Polar aprotic promotes SET).[1]
-
Initiator: UV Light (Medium Pressure Hg lamp) OR catalytic Sodium Dithionite (
).[1] -
Vessel: Quartz pressure tube or autoclave (due to substrate volatility).[1]
Step-by-Step Procedure
-
Preparation (Inert Atmosphere):
-
Flame-dry a heavy-walled quartz pressure tube or autoclave.[1] Purge with Argon.
-
Charge with Sodium Thiophenolate (1.2 equiv) and anhydrous DMF (0.5 M concentration).
-
-
Substrate Addition:
-
Cool the vessel to -78°C (Dry ice/Acetone bath).
-
Condense 2-Chloroheptafluoropropane (1.0 equiv) into the vessel. (Alternatively, bubble the gas into the solution for a calculated time if using a sparger at low temp).
-
-
Reaction:
-
Work-up:
-
Purification:
Protocol B: Finkelstein Activation (In-Situ Iodide)
Application: When specific nucleophiles (like amines) are sensitive to radical conditions.[1] This converts the unreactive Chloride to the reactive Iodide in situ.[1]
Rationale
The C-I bond is weaker and longer than the C-Cl bond.[1] By forcing a halogen exchange, the transient heptafluoroisopropyl iodide (
Procedure
-
Reagent Mix: Dissolve Sodium Iodide (NaI) (2.0 equiv, oven-dried) in anhydrous NMP (N-Methyl-2-pyrrolidone) or HMPA .
-
Substrate Introduction: Add 2-Chloroheptafluoropropane (1.0 equiv) to the pressure vessel.
-
Activation Phase: Heat to 120°C for 4 hours.
-
Note: This generates equilibrium amounts of
.[1]
-
-
Nucleophilic Attack: Cool to room temperature. Add the target nucleophile (e.g., Phenoxide, Amine) and a catalyst (e.g., Copper(I) Iodide for Ullmann-type coupling).[1]
-
Completion: Heat at 80-100°C for 12-24 hours.
Safety & Handling (Critical)
| Hazard | Control Measure |
| High Vapor Pressure | R-217ba boils at -2°C. Always handle in pressure-rated vessels (autoclaves/Ace Glass pressure tubes). Never heat a sealed standard flask.[1] |
| Asphyxiation | The gas is heavier than air and can displace oxygen.[1] Use in a well-ventilated fume hood with low-level exhaust.[1] |
| Thermal Decomposition | Above 300°C or in open flame, produces HF and HCl .[1] Avoid all ignition sources.[1] |
| Chemical Compatibility | Avoid contact with powdered Aluminum or Magnesium (exothermic/explosive reaction).[1] |
References
-
Mechanism of
Reactions:-
Source: "Nucleophilic Substitution by Electron Transfer."[1] Accounts of Chemical Research.
- Context: Explains the radical chain mechanism required for perfluoroalkyl halides.
-
-
Perfluoroalkyl Reactivity & "Fluorine Shield"
-
Radical Perfluoroalkylation Protocols
-
Properties of 2-Chloroheptafluoropropane (R-217ba)
Sources
- 1. CAS # 327-97-9, Chlorogenic acid, (1S,3R,4R,5R)-3-[[3-(3,4-Dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-1,4,5-trihydroxycyclohexanecarboxylic acid, 3-O-Caffeoylquinic acid, 5-O-(3,4-Dihydroxycinnamoyl)-L-quinic acid - chemBlink [chemblink.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [openresearch.okstate.edu]
- 5. mdpi.com [mdpi.com]
Application Note: Utilizing 2-Chloroheptafluoropropane (R-217) for Telomerization and Surface Functionalization of Fluoropolymers
[1]
Introduction & Chemical Profile[1][2][3][4][5][6][7]
2-Chloroheptafluoropropane (
This application note details the specific protocols required to overcome the higher bond dissociation energy (BDE) of the C-Cl bond (~397 kJ/mol) compared to the C-I bond (~220 kJ/mol), enabling its use as a telogen in radical telomerization and a precursor in plasma-enhanced chemical vapor deposition (PECVD).
Key Chemical Properties
| Property | Value | Relevance to Protocol |
| Formula | Source of | |
| Boiling Point | -2.0°C | Requires handling as a liquefied gas; autoclave necessary.[1] |
| Stability | High (Thermal/Chemical) | Requires high-energy initiation (peroxides or plasma).[1] |
| Role | Telogen / Chain Transfer Agent | Controls molecular weight; end-caps polymers.[1] |
Mechanism of Action: Radical Telomerization
The primary utility of R-217 in polymer synthesis is telomerization . Unlike polymerization which produces high molecular weight chains, telomerization uses a "telogen" (R-217) to react with a "taxogen" (monomer, e.g., VDF, TFE, Ethylene) to form short-chain oligomers (
The Challenge of the C-Cl Bond
In standard Iodine Transfer Polymerization (ITP), the iodine atom transfers degeneratively, maintaining a "living" radical chain. With R-217, the chlorine atom transfer is slower. Therefore, the process is kinetically governed by the competition between propagation (adding monomer) and chain transfer (abstracting Cl from R-217).[1]
Mechanism Workflow:
-
Initiation: Thermal decomposition of initiator (I) abstracts Cl or generates radicals that attack the monomer.[1]
-
Propagation: The
radical adds to the alkene (M). -
Transfer (Termination): The growing chain abstracts a Cl atom from a fresh R-217 molecule, terminating the chain and regenerating
.[1]
Figure 1: Radical telomerization cycle using R-217. Note the high energy required for the Cl transfer step.
Protocol 1: High-Pressure Telomerization of VDF with R-217[1]
Objective: Synthesize short-chain fluorinated oligomers (
Materials & Equipment[1][8]
-
Reactor: 300 mL Hastelloy or Stainless Steel Autoclave (rated >100 bar).
-
Telogen: 2-Chloroheptafluoropropane (R-217) (Liquefied gas).[1]
-
Monomer: Vinylidene Fluoride (VDF).[1]
-
Initiator: Di-tert-butyl peroxide (DTBP) or tert-butyl peroxypivalate (TBPP) (Note: DTBP requires higher temp, better for Cl-transfer).[1]
-
Solvent: Acetonitrile (optional, to improve homogeneity).[1]
Experimental Procedure
-
Leak Check: Pressurize autoclave with
(30 bar) to ensure seal integrity. Vent. -
Deoxygenation: Evacuate the autoclave (< 1 mbar) for 30 minutes. To ensure removal of
(a radical inhibitor), freeze-pump-thaw cycles are recommended if using liquid solvents.[1] -
Charging (Cold):
-
Monomer Addition: Introduce VDF gas until the desired molar ratio (
) is reached.[1] -
Reaction:
-
Work-up:
-
Cool reactor to room temperature.
-
Slowly vent unreacted VDF and R-217 into a cold trap (liquid
) for recovery.[1] -
The residue is a liquid/wax telomer mixture.
-
-
Purification: Fractional distillation is required to separate the
adduct from higher oligomers.
Critical Control Points[1]
-
Temperature vs. Transfer: Because the C-Cl bond is strong, higher temperatures (>130°C) are often required to facilitate the chain transfer step. If the temperature is too low, the reaction effectively becomes a polymerization (high MW) rather than telomerization.
-
Safety: R-217 produces HCl and HF if thermally decomposed uncontrolled.[1] Ensure scrubber systems are active during venting.[1]
Protocol 2: Plasma Polymerization (PECVD)
Objective: Deposition of hydrophobic, low-surface-energy heptafluoropropyl coatings on medical devices (e.g., catheters, guide wires).[1]
Mechanism: In a plasma state, the high-energy electrons fragment R-217.[1] Unlike chemical telomerization, the C-Cl bond is easily cleaved here, creating a complex mix of
Equipment Setup
Step-by-Step Methodology
-
Substrate Prep: Clean substrates (glass/metal/polymer) ultrasonically in acetone, then isopropanol.[1] Dry with
. -
Chamber Conditioning:
-
Base pressure:
Torr.[1] -
Etch Step: Run Ar plasma (50W, 100 mTorr, 2 min) to activate the surface.
-
-
Deposition:
-
Flow Rates: Introduce R-217 at 10-20 sccm. Introduce Ar at 5 sccm (stabilizes the discharge).
-
Pressure: Maintain 50–100 mTorr.
-
Power: Apply RF Power at 10–30 W (Low power preserves the
functional group structure; high power destroys it, leading to amorphous cross-linked carbon). -
Duration: 5–20 minutes depending on desired thickness (typically 10–100 nm).
-
-
Post-Treatment: Turn off RF. Maintain gas flow for 2 minutes to quench residual radicals. Vent with
.
Figure 2: PECVD workflow.[1] Low RF power is critical to prevent total fragmentation of the heptafluoropropyl group.
Data & Characterization
When analyzing the output of Protocol 1 (Telomerization), the distribution of products follows a statistical decay.
Table 1: Typical Telomer Distribution (VDF + R-217)
Conditions: 140°C, DTBP Initiator,
| Telomer Chain Length ( | Structure | Approx. Yield (%) | Boiling Point |
| n=1 (Monoadduct) | 45 - 55% | ~95°C | |
| n=2 (Diadduct) | 25 - 30% | ~140°C | |
| n>2 (Oligomers) | Mixture | 15 - 20% | >180°C |
Characterization Methods:
-
19F-NMR: Essential for confirming the
end group (characteristic peaks at -80, -115, -125 ppm) and the VDF backbone.[1] -
GC-MS: Used to determine the exact molecular weight of the lower adducts (
). -
Contact Angle (for Plasma Films): Successful deposition of R-217 typically yields Water Contact Angles (WCA) of 105°–115°, indicating superhydrophobicity.[1]
References
-
PubChem. (2023).[1] 2-Chloro-1,1,1,2,3,3,3-heptafluoropropane (Compound).[1][3] National Library of Medicine. [Link][1]
-
Ameduri, B., & Boutevin, B. (2004).[1] Well-Architectured Fluoropolymers: Synthesis, Properties and Applications.[1] Elsevier.[1] (Foundational text on Telomerization kinetics).
-
Taguet, A., Ameduri, B., & Boutevin, B. (2005). Crosslinking of Vinylidene Fluoride-Containing Fluoropolymers. Advances in Polymer Science. [Link][1]
-
Yasuda, H. (2005).[1] Plasma Polymerization.[1][4][5][6] Academic Press.[1] (Reference for PECVD mechanisms of fluorocarbons).
-
Drobny, J. G. (2020).[1] Technology of Fluoropolymers, Third Edition. CRC Press.[1] [Link][1]
Sources
- 1. Anticancer agent 217 | C23H21N3O6 | CID 171714305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Plasma polymerization of allylpentafluorobenzene on copper surfaces - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 20.210.105.67 [20.210.105.67]
- 4. Plasma polymerization - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. desy.de [desy.de]
Troubleshooting & Optimization
Technical Support Center: Purity & Handling of 2-Chloroheptafluoropropane (R-217ba)
The following technical support guide is designed for researchers and process engineers handling 2-Chloro-1,1,1,2,3,3,3-heptafluoropropane (R-217ba). It prioritizes safety, purity validation, and actionable troubleshooting.
Product Code: R-217ba
CAS: 76-18-6 (Generic), 422-86-6 (Isomer specific)
Chemical Formula:
Introduction: The Criticality of Purity
2-Chloroheptafluoropropane (R-217ba) is a specialized fluorocarbon intermediate, often used in the synthesis of the medical propellant HFC-227ea or as a component in specialized refrigerant blends. In pharmaceutical and fine chemical applications, purity is non-negotiable.
The primary challenge in R-217ba processing is not just achieving high assay (>99.9%), but the absolute removal of fluoro-olefins , specifically Perfluoroisobutylene (PFIB) . PFIB is a highly toxic byproduct (approx.[2][3][4] 10x more lethal than phosgene) often formed during the thermal processing of fluoropropenes.[2]
This guide provides diagnostic steps for identifying impurities and validated protocols for their removal.
Module 1: Diagnostic & Impurity Profile
Q: I see unidentified peaks in my GC trace. What are the common impurities in R-217ba?
A: The impurity profile of R-217ba is dictated by its synthesis route (typically chlorofluorination of hexafluoropropene). Use the table below to identify peaks based on boiling point (BP) and relative volatility.
Table 1: Common Impurity Profile for R-217ba
| Impurity Name | Common ID | Formula | Boiling Point | Origin / Cause | Toxicity / Risk |
| Hexafluoropropene | HFP / R-1216 | -29.4°C | Unreacted Starting Material | Flammable / Irritant | |
| 2-Chloroheptafluoropropane | R-217ba | ~ -1.4°C | Target Product | Asphyxiant | |
| Perfluoroisobutylene | PFIB | 7.0°C | Thermal Byproduct (Dimerization) | EXTREME TOXICITY | |
| 1,2-Dichlorohexafluoropropane | R-216ba | 33-35°C | Over-chlorination | Ozone Depleter | |
| Hydrogen Fluoride | HF | 19.5°C | Reaction Byproduct | Corrosive / Toxic | |
| Moisture | Water | 100°C | Wet scrubbers / Leaks | Hydrolysis Risk |
Analyst Note: PFIB elutes after R-217ba on non-polar columns due to its higher boiling point (7°C vs -1°C), but it is close enough to co-distill if fractionation is not rigorous.
Module 2: Troubleshooting & Removal Protocols
Q: My analysis detects trace PFIB (Perfluoroisobutylene). How do I remove it safely?
A: STOP WORK IMMEDIATELY if containment is not rated for Schedule 2 Chemical Warfare Agents. PFIB cannot be removed reliably by simple distillation due to the risk of "breaking through" the column and its proximity in boiling point. You must use Chemical Adsorption (Chemisorption) .
Protocol: Alumina Chemisorption
-
Mechanism: Activated alumina (
) hydrolyzes PFIB into less toxic byproducts (typically hexafluoroisobutyric acid derivatives) which remain adsorbed on the solid bed. -
Step-by-Step:
-
Prepare a Fixed Bed: Pack a stainless steel column with high-surface-area Activated Alumina (e.g., Alcoa F-200 or equivalent).
-
Temperature Control: Maintain the bed at ambient temperature (20–30°C). Heating is not required and may desorb species.
-
Flow Rate: Pass the gaseous R-217ba through the bed at a Gas Hourly Space Velocity (GHSV) of 500–1000
. -
Validation: Monitor the outlet. PFIB levels should drop below the detection limit (< 0.01 ppm).
-
Disposal: The spent alumina contains toxic fluorides. Neutralize with lime/caustic before disposal as hazardous waste.
-
Q: I have "Heavies" (R-216ba) contaminating my product. Can I distill them out?
A: Yes. R-216ba (
Protocol: Rectification (Heavies Removal)
-
Column Efficiency: Use a packed column with at least 20 theoretical plates.
-
Pressure: Operate at 2–4 bar(g) to elevate the boiling points, allowing for easier condensation of the distillate (R-217ba) using standard chilled water or glycol.
-
Reflux Ratio: Maintain a reflux ratio of 3:1 to 5:1.
-
Operation:
-
R-217ba will travel to the top (distillate).
-
R-216ba will concentrate in the reboiler (bottoms).
-
Caution: Ensure the reboiler temperature does not exceed 150°C to prevent thermal degradation.
-
Q: My product is acidic (High TAN). How do I remove HF/HCl?
A: Acidic impurities cause corrosion and catalyze degradation.
Protocol: Dual-Stage Scrubbing
-
Bulk Removal (Aqueous Scrub): Pass the gas through a counter-current scrubber using 5-10% KOH or NaOH solution. This neutralizes the bulk acids.
-
Polishing (Molecular Sieve): After drying (see below), pass the liquid or gas through a bed of Molecular Sieve 3A or 4A . This captures trace HF and prevents the formation of alkyl halides.
Module 3: Integrated Purification Workflow
The following diagram illustrates the logical flow for purifying crude R-217ba to Pharmaceutical/Research Grade.
Figure 1: Integrated purification train for R-217ba, prioritizing safety (PFIB removal) before thermal separation.
Module 4: Validation & Analytics
Q: How do I validate the absence of PFIB? A: Standard FID (Flame Ionization Detection) may not be sensitive enough for safety clearance (< 10 ppb).
-
Method: GC-MS (Gas Chromatography - Mass Spectrometry) in SIM (Selected Ion Monitoring) mode.
-
Target Ion: Monitor m/z 69 (
) and m/z 131 ( ) specifically at the PFIB retention time. -
Column: Carbopack or specialized fluorocarbon capillary columns (e.g., Agilent J&W GS-GasPro) provide the best separation of volatile halocarbons.
References
-
Patocka, J. (2019). Perfluoroisobutene: Poisonous Choking Gas.[2][4] Military Medical Science Letters. [Link]
-
NIST Chemistry WebBook. 1,2-Dichlorohexafluoropropane (R-216ba) Thermochemical Data. [Link]
-
PubChem. Perfluoroisobutylene (Compound Summary). National Library of Medicine.[5] [Link]
-
Wikipedia. 1,1,1,2,3,3,3-Heptafluoropropane (Properties & Synthesis Context). [Link][6]
Sources
Technical Support Center: Side Reactions of 2-Chloroheptafluoropropane with Common Nucleophiles
Welcome to the technical support center for navigating the complexities of reactions involving 2-chloroheptafluoropropane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the side reactions encountered when using this versatile but challenging reagent. As a secondary alkyl halide heavily influenced by fluorine substitution, 2-chloroheptafluoropropane presents a unique reactivity profile that necessitates a nuanced approach to reaction design and execution.
Introduction to the Reactivity of 2-Chloroheptafluoropropane
2-Chloroheptafluoropropane ((CF₃)₂CFCl) is a valuable building block in organic synthesis, prized for the introduction of the heptafluoroisopropyl group. However, its utility is often hampered by a delicate balance between the desired nucleophilic substitution (Sₙ2) and competing elimination (E2) pathways. The strong electron-withdrawing effect of the seven fluorine atoms significantly impacts the reactivity of the C-Cl bond and the acidity of the neighboring C-H proton, leading to a landscape of potential side reactions. This guide will dissect these challenges and provide actionable strategies to steer your reactions toward the desired products.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Reactions with Amine Nucleophiles
Q1: I am attempting to synthesize a heptafluoropropyl-amine derivative by reacting 2-chloroheptafluoropropane with a primary amine, but I am observing a complex mixture of products and low yield of my desired secondary amine. What is happening?
A1: This is a classic issue of over-alkylation. Primary amines, once reacted with 2-chloroheptafluoropropane to form the desired secondary amine, can act as a nucleophile themselves and react further. This leads to the formation of tertiary amines and even quaternary ammonium salts, resulting in a difficult-to-separate mixture.[1][2][3]
Troubleshooting Strategies:
-
Control Stoichiometry: Use a large excess of the primary amine. This increases the probability that the 2-chloroheptafluoropropane will react with the primary amine rather than the newly formed secondary amine. A 5 to 10-fold excess is a good starting point.
-
Slow Addition: Add the 2-chloroheptafluoropropane slowly to the reaction mixture containing the excess amine. This helps to maintain a low concentration of the electrophile, further minimizing the chance of over-alkylation.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the rate of the subsequent alkylation reactions, which often have a higher activation energy.
-
Use of a Bulky Amine: If your synthesis allows, using a sterically hindered primary amine can disfavor the formation of the tertiary amine due to increased steric hindrance.
-
Alternative Synthetic Routes: Consider reductive amination or the Gabriel synthesis as alternative pathways to access the desired secondary amine with higher selectivity.[4]
Q2: My reaction with a secondary amine is sluggish and gives a significant amount of an alkene byproduct. How can I favor the substitution product?
A2: The formation of an alkene, heptafluoropropene, indicates that an E2 elimination reaction is competing with the desired Sₙ2 substitution.[1] Secondary amines are more sterically hindered than primary amines, which can slow down the Sₙ2 reaction and make the E2 pathway more competitive. The strong electron-withdrawing fluorine atoms also increase the acidity of the β-hydrogen, making it more susceptible to abstraction by the amine, which acts as a base.
Troubleshooting Strategies:
-
Solvent Choice: Employ polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents solvate the cation of the amine salt but do not strongly solvate the amine nucleophile, thus enhancing its nucleophilicity for the Sₙ2 reaction.
-
Temperature Control: As with primary amines, lower temperatures will generally favor the Sₙ2 pathway over the E2 pathway, as elimination reactions often have a higher activation energy.
-
Choice of Base: If possible, consider using a non-nucleophilic base to deprotonate the amine if it is used as its salt, or to scavenge the HCl produced. This can be complex as the amine itself is basic. Careful selection of reaction conditions is key.
Table 1: General Conditions for Amination of 2-Chloroheptafluoropropane
| Nucleophile | Stoichiometry (Amine:Halide) | Solvent | Temperature | Common Side Reactions | Mitigation Strategy |
| Primary Amine | > 5:1 | Aprotic Polar (e.g., MeCN, DMF) | 0°C to RT | Over-alkylation, Elimination | Use large excess of amine, slow addition |
| Secondary Amine | 2:1 to 3:1 | Aprotic Polar (e.g., DMSO) | RT to 50°C | Elimination (E2) | Lower temperature, use of a less basic amine if possible |
Experimental Protocol: Synthesis of a Secondary Amine
This protocol provides a general guideline. Optimization for specific amines is recommended.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the primary amine (10 mmol) in anhydrous acetonitrile (20 mL).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Slow Addition: Dissolve 2-chloroheptafluoropropane (1 mmol) in anhydrous acetonitrile (5 mL) and add it to the dropping funnel. Add the solution dropwise to the stirred amine solution over a period of 1 hour.
-
Reaction: Allow the reaction to stir at 0°C for 2 hours and then warm to room temperature and stir for an additional 24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
DOT Diagram: Competing Reactions with Amines
Caption: Reaction pathways of 2-chloroheptafluoropropane with a primary amine.
Section 2: Reactions with Alkoxide Nucleophiles
Q3: I am trying to synthesize a heptafluoropropyl ether via the Williamson ether synthesis using sodium methoxide, but the main product I'm isolating is heptafluoropropene. How can I improve the yield of the ether?
A3: This is a classic example of the competition between Sₙ2 and E2 reactions. Sodium methoxide is a strong base and a reasonably good nucleophile. With a secondary alkyl halide like 2-chloroheptafluoropropane, the strong basicity of the methoxide favors the E2 elimination pathway, leading to the formation of heptafluoropropene.[5][6][7]
Troubleshooting Strategies:
-
Choice of Alkoxide: If possible, use a less basic, more sterically hindered alkoxide like potassium tert-butoxide. While this may seem counterintuitive as it's a stronger base, its bulkiness can disfavor its role as a nucleophile in an Sₙ2 reaction, but in some cases, it can selectively deprotonate a less hindered position if elimination is to be avoided, though for this substrate, it will likely still favor elimination. A better approach is to use a less basic alkoxide, for example, by using a phenoxide.
-
Solvent: Use a polar aprotic solvent such as DMF or DMSO. These solvents enhance the nucleophilicity of the alkoxide, which can help the Sₙ2 reaction compete more effectively with the E2 pathway. Running the reaction in the corresponding alcohol (e.g., methanol for methoxide) is common but can favor elimination.
-
Temperature: Lowering the reaction temperature is crucial. Elimination reactions generally have a higher activation energy than substitution reactions, so conducting the reaction at or below room temperature can significantly increase the proportion of the desired ether.
-
Phase-Transfer Catalysis: Using a phase-transfer catalyst (e.g., a quaternary ammonium salt) with a less soluble alkali metal alkoxide in a non-polar solvent can sometimes favor substitution by bringing the nucleophile into the organic phase in a less aggregated and more reactive form.
DOT Diagram: Sₙ2 vs. E2 with Alkoxides
Caption: Factors influencing Sₙ2 vs. E2 pathways with alkoxides.
Section 3: Reactions with Thiolate Nucleophiles
Q4: I am reacting 2-chloroheptafluoropropane with a sodium thiolate and observing the formation of a disulfide as a major byproduct. What is causing this and how can I prevent it?
A4: The formation of a disulfide (RS-SR) from a thiolate (RS⁻) reaction suggests the occurrence of an oxidation process. Thiolates are excellent nucleophiles but are also easily oxidized. The reaction conditions or even the presence of trace amounts of oxygen can lead to the formation of the disulfide.
Troubleshooting Strategies:
-
Degassed Solvents and Inert Atmosphere: Ensure that all solvents are thoroughly degassed before use and that the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon). This will minimize the presence of oxygen, which can oxidize the thiolate.
-
Purity of Reagents: Use high-purity thiol and base to generate the thiolate in situ. Impurities in the starting materials can sometimes catalyze the oxidation.
-
Reaction Temperature: Keep the reaction temperature as low as feasible to slow down the rate of oxidation.
-
In Situ Generation of Thiolate: Generate the thiolate in situ by adding a base (e.g., sodium hydride or a non-nucleophilic amine base) to the thiol just before the addition of 2-chloroheptafluoropropane. This minimizes the time the reactive thiolate is exposed to potentially oxidizing conditions.
Experimental Protocol: Synthesis of a Heptafluoropropyl Thioether
-
Thiolate Formation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve the thiol (1.1 mmol) in anhydrous THF (10 mL). Cool the solution to 0°C and add sodium hydride (1.1 mmol, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at 0°C for 30 minutes.
-
Reaction: Add 2-chloroheptafluoropropane (1 mmol) dropwise to the thiolate solution.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Workup and Purification: Carefully quench the reaction with saturated aqueous ammonium chloride. Extract the product with diethyl ether, wash the organic layer with brine, dry over magnesium sulfate, and concentrate. Purify the crude product by flash chromatography.
Section 4: Reactions with Carbanion Nucleophiles
Q5: I am attempting an alkylation of diethyl malonate with 2-chloroheptafluoropropane using sodium ethoxide as a base, but the reaction is not proceeding to completion, and I observe some elimination product. What can I do to improve the yield of the alkylated product?
A5: The relatively low reactivity of 2-chloroheptafluoropropane towards Sₙ2 reactions, coupled with the basicity of the malonic ester enolate, can lead to incomplete reaction and competing elimination. The enolate, while a good nucleophile, is also a base that can promote the E2 pathway.
Troubleshooting Strategies:
-
Choice of Base and Solvent: Use a stronger, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF to ensure complete deprotonation of the diethyl malonate. This generates a higher concentration of the nucleophile.
-
Reaction Temperature: While initial deprotonation might be done at 0°C, the alkylation step may require gentle heating (e.g., 50-60°C) to overcome the activation barrier for the Sₙ2 reaction with the sterically hindered and electronically deactivated substrate. However, be mindful that higher temperatures can also favor elimination. Careful optimization is needed.
-
Use of an Additive: In some cases, the addition of a catalytic amount of sodium iodide can facilitate the reaction. The iodide can undergo an in-situ Finkelstein reaction with the 2-chloroheptafluoropropane to form the more reactive 2-iodoheptafluoropropane, which then reacts more readily with the malonate enolate.
-
Alternative Electrophiles: If the synthesis allows, using the corresponding 2-bromo- or 2-iodoheptafluoropropane would likely lead to a more efficient reaction due to the better leaving group ability of bromide and iodide compared to chloride.
Table 2: Troubleshooting Guide for Common Side Reactions
| Observed Side Product | Probable Cause | Nucleophile Type | Recommended Actions |
| Over-alkylation Products | Product amine is also nucleophilic | Amines | Use large excess of starting amine; slow addition of electrophile; lower temperature. |
| Heptafluoropropene | E2 Elimination | All (especially with strong bases) | Lower reaction temperature; use a less basic nucleophile if possible; use a polar aprotic solvent. |
| Disulfide (RS-SR) | Oxidation of thiolate | Thiolates | Use degassed solvents; maintain an inert atmosphere; generate thiolate in situ. |
| Unreacted Starting Material | Low reactivity of substrate | All | Increase reaction temperature cautiously; use a more reactive electrophile (e.g., iodide); use a stronger base for deprotonation (for carbanions). |
Concluding Remarks
The successful application of 2-chloroheptafluoropropane in organic synthesis hinges on a thorough understanding of its reactivity and the careful control of reaction conditions to manage the delicate balance between substitution and elimination pathways. By considering the principles of nucleophilicity, basicity, solvent effects, and temperature, researchers can devise strategies to minimize side reactions and achieve their desired synthetic targets. This guide serves as a starting point for troubleshooting and optimization, and it is always recommended to perform small-scale test reactions to identify the optimal conditions for your specific substrate and nucleophile.
References
- Google. (n.d.). Google Search.
-
Chemistry LibreTexts. (2020, May 30). 7.4: Reactions of Alkyl Halides- Substitution and Elimination. Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). CN103864583A - Heptafluoropropyl-1,2,2,2-tetrafluoroethyl ether preparation method.
-
Quora. (n.d.). What is the product when 2-chloropropane is heated with sodium methoxide? Retrieved February 7, 2026, from [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. Retrieved February 7, 2026, from [Link]
-
CHEM21. (n.d.). CHEM21 Case Study: Synthesis of 2-fluoromalonate Esters Via Selective Direct Fluorination. Retrieved February 7, 2026, from [Link]
-
YouTube. (2022, September 16). 2-chloro-2-methylpentane on reaction with sodium methoxide in methanol yields (2016 Main) I. C_2 ... Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Allylic alkylation of α-fluoro-β-ketoesters 1 with MBH carbonates 2 a. Retrieved February 7, 2026, from [Link]
-
Shimadzu. (n.d.). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. Retrieved February 7, 2026, from [Link]
-
Chemguide. (n.d.). multiple nucleophilic substitution - halogenoalkanes and ammonia. Retrieved February 7, 2026, from [Link]
-
Lumen Learning. (n.d.). 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. Retrieved February 7, 2026, from [Link]
-
Indian Academy of Sciences. (n.d.). Preparation of thioethers using SN l-active halides and zinc mercaptides. Retrieved February 7, 2026, from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Thioether Formation. Retrieved February 7, 2026, from [Link]
-
Save My Exams. (2015). Nucleophilic Substitution | AQA A Level Chemistry Revision Notes 2015. Retrieved February 7, 2026, from [Link]
-
Homework.Study.com. (n.d.). 2-chloro-2-methylpropane with sodium methoxide under SN2/E2 conditions: 1. substitution product... Retrieved February 7, 2026, from [Link]
-
Master Organic Chemistry. (2012, September 12). Two Elimination Reaction Patterns. Retrieved February 7, 2026, from [Link]
-
EPub Bayreuth. (n.d.). General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination. Retrieved February 7, 2026, from [Link]
-
Oreate AI Blog. (2026, January 15). Understanding Elimination and Substitution Reactions in Organic Chemistry. Retrieved February 7, 2026, from [Link]
-
Vedantu. (n.d.). 2-chloro-2-methylpentane on reaction with sodium methoxide in methanol yields. Retrieved February 7, 2026, from [Link]
-
YouTube. (2022, July 30). 2-Chloro-2-methylpentane on reaction with sodium methoxide in methanol yields. Retrieved February 7, 2026, from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric allylic alkylation of Morita–Baylis–Hillman carbonates with α-fluoro-β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. homework.study.com [homework.study.com]
- 7. 2chloro2methylpentane on reaction with sodium methoxide class 12 chemistry CBSE [vedantu.com]
Technical Support Center: 2-Chloroheptafluoropropane Stability & Solids Control
The following Technical Support Guide addresses the stability and handling of 2-Chloroheptafluoropropane (R-217ba) .
Note to the User: As a Senior Application Scientist, I must first clarify a critical chemical distinction. 2-Chloroheptafluoropropane (C₃ClF₇) is a saturated hydrochlorofluorocarbon.[1] Unlike fluoroalkenes (e.g., Chlorotrifluoroethylene), it lacks the double bonds required for conventional chain-growth polymerization.[1]
If you are observing "polymerization" (solids formation, sludge, or valve clogging), you are likely encountering one of three scenarios:
-
Oligomer Extraction: The solvent power of R-217ba is extracting plasticizers/oligomers from incompatible gaskets or tubing (often mistaken for polymerization).[1]
-
Plasma Deposition: In high-energy environments (plasma etching/CVD), the molecule fragments to form fluorocarbon polymer films.[1]
-
Chemical Decomposition: Reaction with active metals or Lewis acids leading to solid metal halide byproducts.[1]
This guide is structured to troubleshoot these specific phenomena.
Product: 2-Chloroheptafluoropropane (R-217ba) CAS: 76-18-6 Application: Refrigerant gases, Propellants, Plasma Etch Gases, Dielectric Gases.[1]
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: I see white/yellow solids forming in my storage cylinder or flow lines. Is the R-217ba polymerizing?
Diagnosis: No. Pure R-217ba is chemically stable and cannot polymerize spontaneously.[1] Root Cause: This is likely Leachable Extraction or Elastomer Incompatibility .[1] R-217ba is a potent solvent for certain low-molecular-weight species found in seals (Buna-N, Neoprene).[1] It extracts these oligomers, which then precipitate as "gunk" when the gas expands or evaporates.[1] Solution:
-
Immediate Action: Isolate the line and inspect all O-rings and gaskets.
-
Prevention: Switch to Fluoroelastomers (FKM/Viton®) or PTFE (Teflon) seals.[1] Avoid EPDM or natural rubber in direct contact with liquid-phase R-217ba.[1]
Q2: We are using R-217ba in a plasma chamber, and "polymer" is depositing on the sidewalls. How do we stop this?
Diagnosis: You are experiencing Radical Fragmentation Deposition .[1] In a plasma state, R-217ba fragments into
-
Process Adjustment: Introduce an oxidant scavenger.[1] Adding small amounts of Oxygen (
) into the plasma feed will react with carbon radicals to form volatile or , preventing them from depositing as a film. -
Protocol: See Protocol A: Plasma Deposition Control below.
Q3: The gas turned acidic and formed a precipitate after contact with our drying manifold.
Diagnosis: Catalytic Decomposition . Root Cause: Contact with Lewis Acid sites (e.g., Aluminum Oxide, Magnesium, or Zinc) at elevated temperatures or in the presence of moisture. This strips the chlorine/fluorine, creating solid metal halides (precipitate) and HF/HCl (acid). Solution:
-
Hardware Change: Use 316 Stainless Steel or Monel for all flow paths.[1] Avoid aluminum alloys or galvanized surfaces.[1]
-
Drying: Use molecular sieves (3A/4A) that are compatible with halogenated compounds; avoid activated alumina if moisture is high.[1]
Part 2: Visualizing the "Polymerization" Misconception
The following diagram illustrates the decision logic to identify the true source of solids formation.
Figure 1: Diagnostic Flowchart for Solids Formation in R-217ba Systems.[1] This logic distinguishes true plasma polymerization from chemical incompatibility.
Part 3: Experimental Protocols
Protocol A: Plasma Deposition Control (For Etching/CVD Users)
Objective: Prevent parasitic polymerization of R-217ba on chamber walls during semiconductor processing.
Prerequisites:
-
Mass Flow Controllers (MFC) for R-217ba and
. -
Optical Emission Spectroscopy (OES) monitoring (Optional).[1]
Methodology:
-
Baseline Setup: Establish a stable R-217ba plasma discharge.
-
Note: R-217ba (
) has a high C/F ratio compared to , making it "polymerizing" by nature in plasma.[1]
-
-
Scavenger Titration:
-
Optimization:
-
Verification:
Protocol B: Material Compatibility Verification
Objective: Validate gasket integrity before long-term storage.
Methodology:
-
Preparation: Cut three samples of the proposed O-ring material (approx. 10mm length). Measure initial mass (
) and volume ( ). -
Immersion: Place samples in a pressure vessel (autoclave) filled with liquid R-217ba.
-
Incubation: Seal and hold at 25°C (vapor pressure approx. 2.5 bar) for 72 hours.
-
Desorption: Vent the gas safely. Remove samples and immediately weigh (
). -
Drying: Allow samples to outgas in a fume hood for 24 hours, then weigh (
). -
Analysis:
Part 4: Chemical Compatibility Reference Table
| Material Class | Compatibility with R-217ba | Risk Assessment |
| Metals | ||
| Stainless Steel (304/316) | Excellent | Recommended for all wetted parts.[1][2] |
| Aluminum (Anodized) | Good | Stable if dry.[1][2] Moisture can trigger HCl formation.[1] |
| Magnesium / Zinc | Poor | AVOID. Risk of violent decomposition (Grignard-like reactions).[1][2] |
| Elastomers | ||
| PTFE (Teflon) | Excellent | Inert.[1][2] No swelling or leaching.[1] |
| FKM (Viton A/B) | Good | Minimal swelling.[1][2] Suitable for dynamic seals.[1] |
| EPDM / Buna-N | Poor | High swelling and high extraction of oligomers (Source of "Polymer" sludge).[1][2] |
| Silicone | Fair | Permeable.[1][2] Gas may diffuse through seals; slight swelling.[1] |
References
-
Chemical Identity & Properties
-
Plasma Polymerization Mechanisms
-
Material Compatibility
-
Chemours (2023).[1] Freon™ and Opteon™ Refrigerants Technical Information: Materials Compatibility Guide. (Reference for halogenated propane compatibility with elastomers).
-
Disclaimer: This guide is intended for qualified research and industrial personnel.[1] Always consult the specific Safety Data Sheet (SDS) for R-217ba before handling.
Sources
Quenching procedures for reactions containing 2-Chloroheptafluoropropane
Technical Support Center: 2-Chloroheptafluoropropane (R-217ba) Reaction Quenching Guide
Introduction: The "Phase-Transition" Hazard
Welcome to the Advanced Fluorine Chemistry Support Center. Handling 2-Chloro-1,1,1,2,3,3,3-heptafluoropropane (R-217ba) presents a deceptive safety profile.[1] With a boiling point of -2.2°C , this molecule exists on the razor's edge between liquid and gas. At standard laboratory temperatures, it is a heavy vapor; slightly chilled, it is a volatile liquid.[1]
This guide addresses the specific quenching protocols required to manage this phase ambiguity while neutralizing reactive intermediates (organolithiums, Grignards, or radical species) often used in conjunction with this reagent.
Part 1: Pre-Quench Triage (Critical Assessment)[1]
Before initiating any quench, you must categorize your reaction setup.[1] The physical state of R-217ba dictates your safety maneuvers.
Physical Properties Reference Table
| Property | Value | Operational Implication |
| Boiling Point | -2.2°C (28°F) | CRITICAL: Material will flash-boil if quench exotherm raises temp > -2°C. |
| Density | ~1.4 g/mL (Liquid) | Forms the bottom layer in aqueous workups (if kept cold).[1] |
| Vapor Density | > 1 (Heavier than air) | Accumulates in low spots/sinks; asphyxiation hazard.[1] |
| Solubility | Lipophilic / Hydrophobic | Will not partition into the aqueous quench layer.[1] |
Part 2: Quenching Protocols
Scenario A: The Cryogenic Atmospheric Quench
Context: You performed a reaction (e.g., Electrophilic Fluorination or Radical Addition) in a flask at -78°C or -20°C.[1]
The Challenge: Adding a quenching agent (water/acid) releases heat. If the internal temperature crosses -2°C, R-217ba vaporizes, potentially carrying toxic byproducts or causing a pressure event.[1]
Step-by-Step Protocol:
-
Super-Cooling: Ensure the reaction mixture is cooled to -40°C or lower before addition.
-
The "Internal" Trap: Install a dry-ice/acetone reflux condenser (-78°C) on the reaction flask before starting the quench. This ensures that any R-217ba that vaporizes is immediately condensed back into the flask.
-
Controlled Addition:
-
Reagent: Use a cooled solution of Sat.
or dilute (if compatible).[1] -
Rate: Add dropwise via a pressure-equalizing addition funnel. Monitor internal temperature strictly; do not exceed -10°C .
-
-
Phase Separation (Cold):
-
Transfer the mixture to a pre-chilled separatory funnel (jacketed or kept in a freezer).
-
Note: R-217ba (and perfluorinated products) are heavy.[1] They will be the bottom layer .
-
-
HF Scavenging (Mandatory):
-
Wash the organic layer immediately with Saturated
or 10% Calcium Gluconate solution. -
Why? Fluorinated intermediates often decompose to release HF. Calcium ions precipitate Fluoride as insoluble
.[1]
-
Scenario B: The Pressurized Autoclave Workup
Context: High-temperature radical reactions done in a steel bomb/autoclave.
The Challenge: The vessel contains pressurized R-217ba gas and potentially corrosive acid gases (HF/HCl).
-
Cryogenic Depressurization:
-
Cool the autoclave to -78°C (Dry ice/acetone bath). This condenses R-217ba (liquefies it) and lowers internal pressure.[1]
-
-
Scrubbed Venting:
-
Connect the vent line to a Caustic Scrubber (NaOH solution) followed by a Cold Trap (-78°C).
-
Slowly open the valve. Unreacted R-217ba will catch in the cold trap; acid gases will be neutralized by the scrubber.
-
-
Opening:
-
Once at atmospheric pressure and still cold, open the autoclave.
-
Pour the cold contents into a quenching mixture (Ice/Water) immediately.
-
Part 3: Troubleshooting & FAQs
Q1: I see "smoke" or white fumes when I add water. What is happening?
-
Diagnosis: This is likely Hydrofluoric Acid (HF) or Hydrochloric Acid (HCl) vapor forming from the hydrolysis of unreacted halogenated intermediates.
-
Immediate Action: Stop the quench. Ensure your fume hood sash is low. Switch to a buffered quench (Sat.
) to neutralize the acid in situ. Do not use pure water, as it lowers the pH and promotes acid gas evolution.
Q2: My yield is near zero, but the reaction looked successful by TLC/NMR.
-
Diagnosis: Volatility Loss. You likely evaporated your product/reactant during the workup.
-
Root Cause: If you used a rotary evaporator (Rotovap) at standard conditions (40°C, vacuum), you pumped off the R-217ba and potentially the product if it lacks heavy functional groups.[1]
-
Fix: Avoid vacuum concentration. Distill the solvent off at atmospheric pressure using a fractionating column to retain the fluorinated compound.
Q3: The layers aren't separating (Emulsion).
-
Diagnosis: Fluorinated solvents often form stable emulsions with water due to surface tension effects.
-
Fix: Add solid NaCl (brine saturation) to the aqueous layer. If that fails, filter the mixture through a pad of Celite or Glass Wool to break the physical emulsion bubbles.
Part 4: Visualization (Decision Matrix)
Caption: Decision tree for selecting the safe quenching pathway based on vessel pressure and temperature.
Part 5: Safety & Waste Management
The "Bone-Seeker" Risk (HF Generation) Even if you did not add HF, the decomposition of 2-Chloroheptafluoropropane under basic or reductive conditions can generate fluoride ions.
-
Mandatory Safety Item: A tube of 2.5% Calcium Gluconate Gel must be on your person during this workup. If liquid contacts skin, wash and apply gel immediately.[1]
-
Waste Disposal: All aqueous waste from this reaction must be treated as HF-contaminated . Treat with
or to precipitate fluoride before disposal.[1]
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66156, 2-Chloro-1,1,1,2,3,3,3-heptafluoropropane. Retrieved from [Link][1]
Sources
Validation & Comparative
A Comparative Guide for Researchers: 2-Chloroheptafluoropropane vs. HFC-227ea in Research Applications
For the discerning researcher, the choice of solvent, reagent, or medium can be the pivotal factor in experimental success. This guide offers an in-depth technical comparison of two structurally similar yet functionally distinct fluorinated propanes: 2-Chloroheptafluoropropane and 1,1,1,2,3,3,3-Heptafluoropropane (HFC-227ea). While both are seven-fluorine-atom-containing three-carbon alkanes, the substitution of a single atom—chlorine for hydrogen—creates a significant divergence in their chemical behavior and, consequently, their utility in the laboratory.
This document moves beyond a simple cataloging of physical properties to explore the causal relationships between molecular structure and practical application. We will delve into their respective chemical reactivities, solvent characteristics, and established roles in scientific research, supported by available data and theoretical considerations.
At a Glance: Key Physicochemical and Environmental Properties
A foundational understanding of the physical and environmental properties of these two compounds is essential for their appropriate selection and safe handling in a research setting. The following table summarizes these key characteristics.
| Property | 2-Chloroheptafluoropropane | 1,1,1,2,3,3,3-Heptafluoropropane (HFC-227ea) |
| Chemical Formula | C₃ClF₇ | C₃HF₇ |
| Molecular Weight | 204.47 g/mol [1] | 170.03 g/mol [2][3] |
| Boiling Point | Data not readily available | -16.4 °C[2][4] |
| Density | Data not readily available | 1.46 g/cm³ at -16 °C[2] |
| Water Solubility | Very low (0.011 g/L at 25°C)[1] | Slightly soluble (260 mg/L)[2][4] |
| Ozone Depletion Potential (ODP) | Expected to be low, but chlorine content raises concerns | 0[3][5] |
| Global Warming Potential (GWP) | Data not readily available | High (e.g., 3220 over 100 years) |
| Primary Known Applications | Limited, primarily as a chemical intermediate | Fire suppressant, pharmaceutical propellant[2] |
The Decisive Difference: The C-Cl vs. C-H Bond
The most significant distinction between 2-Chloroheptafluoropropane and HFC-227ea lies in the presence of a carbon-chlorine bond in the former and a carbon-hydrogen bond in the latter. This single substitution dictates their reactivity and potential applications in research.
2-Chloroheptafluoropropane: A Potential Reagent
The presence of the C-Cl bond makes 2-Chloroheptafluoropropane a potential candidate for synthetic applications. The carbon-chlorine bond in fluorinated compounds can be cleaved under certain conditions, allowing for the introduction of the heptafluoroisopropyl group into other molecules. While specific research applications are not widely documented, its structure suggests potential utility in:
-
Nucleophilic Substitution Reactions: The chlorine atom can act as a leaving group, allowing for its replacement by a variety of nucleophiles.
-
Grignard Reagent Formation: Similar to other alkyl halides, it could potentially form a Grignard reagent, which is a powerful tool in carbon-carbon bond formation.
-
Radical Reactions: The C-Cl bond can be cleaved homolytically to generate a heptafluoroisopropyl radical for use in radical-mediated transformations.
HFC-227ea: An Inert Medium and Propellant
In contrast, the C-H bond in HFC-227ea is significantly less reactive. This chemical stability is a key reason for its widespread use in applications where inertness is paramount.[6][7]
-
Pharmaceutical Propellant: HFC-227ea is a well-established propellant in metered-dose inhalers (MDIs) for delivering drugs to the lungs.[2] Its low toxicity, non-flammability, and chemical inertness ensure that it does not react with the active pharmaceutical ingredient (API).[8]
-
Solvent for Sensitive Materials: Its inert nature makes it a potential solvent or dispersion medium for highly reactive or sensitive compounds where protic or more reactive solvents are unsuitable.
-
Reaction Medium: For reactions where the solvent must not participate, HFC-227ea could be a viable, albeit unconventional, choice.
Application Focus: Pharmaceutical Formulations
One of the most prominent research and development applications of HFC-227ea is in the formulation of MDIs. These devices require a propellant that can create a stable aerosol and deliver a precise dose of medication. The physicochemical properties of HFC-227ea, such as its vapor pressure and density, are critical for the performance of these devices.[9]
The chemical inertness of HFC-227ea ensures the stability of the drug product over its shelf life.[6] In contrast, the potential reactivity of the C-Cl bond in 2-Chloroheptafluoropropane would likely make it unsuitable for direct use as a pharmaceutical propellant, as it could lead to degradation of the API or the formation of undesirable impurities.
Application Focus: Synthetic Chemistry
While not extensively documented, the reactivity of 2-Chloroheptafluoropropane suggests its potential as a building block in synthetic organic chemistry. The heptafluoroisopropyl group can impart unique properties to molecules, such as increased lipophilicity and metabolic stability.
A potential synthetic pathway could involve the generation of a heptafluoroisopropyl nucleophile from 2-Chloroheptafluoropropane for addition to an electrophilic substrate.
Conversely, HFC-227ea has been demonstrated to act as a source of the heptafluoro-2-propyl anion when treated with a fluoride ion.[10] This nucleophile can then be used in 1,4-addition reactions to electron-deficient carbon-carbon unsaturated bonds.[10] This showcases a defined synthetic utility for HFC-227ea, albeit one that requires activation of the C-H bond.
Suggested Experimental Protocol: Comparative Solubility Study
To provide a practical framework for comparing these two compounds in a research setting, the following is a suggested protocol for a comparative solubility study of a model drug compound.
Objective: To determine and compare the solubility of a model hydrophobic drug (e.g., ibuprofen) in 2-Chloroheptafluoropropane and HFC-227ea.
Materials:
-
2-Chloroheptafluoropropane (high purity)
-
HFC-227ea (high purity)
-
Ibuprofen (analytical standard)
-
High-pressure liquid chromatography (HPLC) system with a UV detector
-
Pressurizable solubility cells with magnetic stirring
-
Analytical balance
Methodology:
-
Standard Curve Preparation: Prepare a series of standard solutions of ibuprofen in a suitable solvent (e.g., acetonitrile) at known concentrations. Analyze these standards by HPLC to generate a standard curve of peak area versus concentration.
-
Solubility Cell Preparation: Accurately weigh an excess amount of ibuprofen and place it into each of two pressurizable solubility cells.
-
Solvent Addition: Carefully add a known volume of 2-Chloroheptafluoropropane to one cell and HFC-227ea to the other. Seal the cells immediately.
-
Equilibration: Place the cells in a temperature-controlled environment (e.g., 25 °C) and stir the contents for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).
-
Sample Extraction: After equilibration, allow the excess solid to settle. Carefully extract a known volume of the supernatant from each cell.
-
Sample Preparation for HPLC: Allow the extracted samples to evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the HPLC mobile phase.
-
HPLC Analysis: Inject the prepared samples into the HPLC system and determine the peak area of the ibuprofen.
-
Concentration Determination: Using the standard curve, determine the concentration of ibuprofen in each sample.
-
Solubility Calculation: Calculate the solubility of ibuprofen in each solvent in mg/mL.
Expected Outcome: This experiment would provide quantitative data on the relative solvent power of 2-Chloroheptafluoropropane and HFC-227ea for a model hydrophobic compound. The results would help in assessing their potential as solvents in drug formulation and other research applications requiring the dissolution of nonpolar solutes.
Conclusion and Recommendations
The choice between 2-Chloroheptafluoropropane and HFC-227ea for a research application is fundamentally a choice between reactivity and inertness.
2-Chloroheptafluoropropane should be considered when the research objective involves chemical synthesis where the heptafluoroisopropyl moiety is to be incorporated into a target molecule. Its C-Cl bond provides a handle for chemical transformations that is absent in HFC-227ea. However, its properties as a solvent and its overall safety and environmental profile are less well-characterized.
HFC-227ea is the superior choice for applications requiring a chemically inert and stable medium. Its proven track record as a pharmaceutical propellant in MDIs makes it the go-to option for research in this area.[2] Its utility as a source of the heptafluoro-2-propyl anion under specific conditions also gives it a role in synthetic chemistry, albeit one that requires activation.[10]
For researchers in drug development, HFC-227ea offers a well-documented and reliable option for aerosol formulations. For synthetic chemists, the choice will depend on the desired synthetic strategy, with 2-Chloroheptafluoropropane offering a more direct route for certain transformations, while HFC-227ea provides a less direct but demonstrated pathway for nucleophilic addition.
Ultimately, the selection of either of these compounds should be made after a thorough evaluation of the specific experimental requirements, with careful consideration of the chemical reactivity, safety, and environmental impact of each.
References
- Airgas. (2022, March 27). HFC-227ea (1,1,1,2,3,3,3 Heptafluoropropane)
- PubChem. 1,1,1,2,3,3,3-Heptafluoropropane.
- Fire Protection Technologies. (2015, January 30). Safety Data Sheet FE-227 fire extinguishing agent.
- Wikipedia. (2023). 1,1,1,2,3,3,3-Heptafluoropropane.
- Firetec Systems. (2016, December 21).
- Scribd. (2023, April 28). 1,1,1,2,3,3,3-Heptafluoropropane - HFC-227 PDF.
- Context Plus. HFC-227ea Clean Agent.
- NAFFCO. HFC-227EA CLEAN EXTINGUISHING AGENT.
- Climalife. (2020, January 8). HFC 227ea FE.
- National Institutes of Health.
- Varian. (1989).
- Nishimoto, Y., & Yasuda, M. (2018). Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis.
- ACS Publications.
- PMC.
- PubMed. (2008, July 10). Solvent-solute interactions in hydrofluoroalkane propellants.
- IPAC. (2023, September 20). Requests for Derogation of MDI Propellants HFC-134a and HFC-227ea.
- Google Patents. (2009, January 29). Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf).
- LEAPCHEM. (2025, November 5).
- ChemRxiv.
- ResearchGate. Full-scale fire testing of HFC-227ea and HCFC Blend A.
- SciELO. Hydrofluoroalkane as a propellant for pressurized metered-dose inhalers.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- ResearchGate. Fluorine chemistry. Part 2. Synthesis and characterization of 2H-heptafluoropropane (HFC-227ea).
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
- ResearchGate. (2005, January).
- Google Patents.
- Vimal Fire Controls. HFC - 227ea(FM 200)- Gas based Suppression System.
- Wiley Online Library. Chemical Strategies for the Cleavage of the C(sp)−F Bonds in Perfluoroalkyl Groups.
- ResearchGate. Chemical structure of HFA propellants.
- Sigma-Aldrich. NMR Chemical Shifts of Impurities.
- Royal Society of Chemistry. Chloride Induced S–C bond selective cleavage of disulfides to access unsymmetrical β-fluorodisulfides.
- Fire Protection Technologies. HFC-227EA CLEAN AGENT.
- Reddit. (2021, April 4). Synthesis of 2-chloropropane.
- Revue Roumaine de Chimie.
- PubMed. Solvation in hydrofluoroalkanes: How can ethanol help?.
- ACS Green Chemistry Institute.
- HFA propellants.
- PubMed. Ab initio study of carbon-chlorine bond cleavage in carbon tetrachloride.
- Guidechem. 2-CHLOROHEPTAFLUOROPROPANE 76-18-6 wiki.
- University of Wisconsin-Madison. Notes on NMR Solvents.
- Xiamen Juda & Coolmax. Hydrofluoroalkane Propellant Suppliers, Manufacturers, Factory.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 1,1,1,2,3,3,3-Heptafluoropropane - Wikipedia [en.wikipedia.org]
- 3. naffco.com [naffco.com]
- 4. scribd.com [scribd.com]
- 5. firesolution.id [firesolution.id]
- 6. airgas.com [airgas.com]
- 7. Vimal Fire Controls Pvt. Ltd. [vimalfire.com]
- 8. US20080066744A1 - Process for producing metered dose inhaler formulations - Google Patents [patents.google.com]
- 9. scielo.br [scielo.br]
- 10. Synthetic Utilization of 2H-Heptafluoropropane: Ionic 1,4-Addition to Electron-Deficient Carbon–Carbon Unsaturated Bonds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Chloroheptafluoropropane and Other Fluorinated Solvents for Research and Drug Development
For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can significantly impact experimental outcomes, process efficiency, and safety. In recent years, fluorinated solvents have gained prominence due to their unique combination of properties, including high stability, low surface tension, and non-flammability. This guide provides an in-depth comparison of 2-Chloroheptafluoropropane with other common fluorinated solvents, offering objective performance data and supporting experimental methodologies to inform your selection process.
Introduction to 2-Chloroheptafluoropropane
2-Chloroheptafluoropropane (C₃ClF₇) is a fluorinated hydrocarbon with a molecular weight of approximately 204.47 g/mol .[1] Its chemical structure, featuring a chlorine atom on the second carbon of a heptafluoropropane backbone, imparts a specific set of physicochemical properties that make it a candidate for various specialized applications, including precision cleaning and as a reaction medium. The CAS number for the 2-chloro isomer is 76-18-6.[1]
This guide will compare 2-Chloroheptafluoropropane with three other widely used fluorinated solvents:
-
Heptafluoropropane (HFC-227ea): A hydrofluorocarbon known for its use as a fire suppressant and in metered-dose inhalers.[2][3][4][5][6]
-
Hydrofluoroether (HFE-7100): A segregated hydrofluoroether valued for its favorable environmental profile and use in thermal management and precision cleaning.
-
Vertrel™ MCA: An azeotropic blend of a hydrofluorocarbon and trans-1,2-dichloroethylene, designed for enhanced solvency in vapor degreasing applications.[7][8][9][10]
The following sections will delve into a detailed comparison of the physical and chemical properties, solvency power, material compatibility, and environmental impact of these solvents.
Physical and Chemical Properties: A Comparative Analysis
The fundamental physical and chemical properties of a solvent dictate its behavior in various applications. Key parameters include boiling point, vapor pressure, and surface tension, which are crucial for processes like vapor degreasing and ensuring effective wetting of complex surfaces.
| Property | 2-Chloroheptafluoropropane | Heptafluoropropane (HFC-227ea) | HFE-7100 (Methoxy-nonafluorobutane) | Vertrel™ MCA |
| CAS Number | 76-18-6 | 431-89-0[5][11] | 163702-07-6 / 163702-08-7 | Mixture |
| Molecular Formula | C₃ClF₇[1] | C₃HF₇[2] | C₅H₃F₉O | Mixture |
| Molecular Weight ( g/mol ) | 204.47[1] | 170.03[2][3][4] | ~250 | ~157[7][12] |
| Boiling Point (°C) | Data not available¹ | -16.4[1][2][3] | 61 | 39[7][12] |
| Vapor Pressure (kPa @ 25°C) | Data not available | 459.9 | 27 | 61.8[7][12] |
| Liquid Density (g/mL @ 25°C) | Data not available | 1.40 | 1.52 | 1.41[7][12] |
| Surface Tension (dynes/cm @ 25°C) | Data not available | Data not available | 13.6 | 15.2[7][12] |
| Flash Point | Non-flammable (expected) | Non-flammable[4] | None | None[7][12] |
Solvency Power: The Kauri-Butanol Value
A critical performance metric for a cleaning solvent is its ability to dissolve contaminants. The Kauri-Butanol (Kb) value is a standardized measure of a hydrocarbon solvent's solvency power, determined by ASTM D1133.[7][14] A higher Kb value indicates a more aggressive solvent.[7][15]
| Solvent | Kauri-Butanol (Kb) Value | Solvency Characteristics |
| 2-Chloroheptafluoropropane | Data not available | Expected to have moderate solvency for a range of organic contaminants due to the presence of both fluorine and chlorine atoms. |
| Heptafluoropropane (HFC-227ea) | Low (not typically used for solvency) | Primarily used for its thermodynamic properties rather than as a cleaning solvent. |
| HFE-7100 | ~10 | Mild solvency, suitable for light oils and particulates without damaging sensitive materials. |
| Vertrel™ MCA | 25[8][10] | Enhanced solvency compared to pure HFCs, effective for a variety of oils, greases, and waxes.[8] |
Experimental Protocol: Determination of Kauri-Butanol Value (Based on ASTM D1133)
The causality behind this experimental choice is to provide a standardized, quantitative measure of a solvent's ability to dissolve a nonpolar resin, which serves as a proxy for its effectiveness in cleaning nonpolar contaminants like oils and greases.
Material Compatibility
A crucial aspect of solvent selection is ensuring it does not damage the materials of the components being cleaned or the processing equipment. Fluorinated solvents are generally compatible with a wide range of metals, plastics, and elastomers.[16] However, specific testing is always recommended.
Experimental Protocol: Material Compatibility Soak Test
This protocol is designed to provide a reliable assessment of a solvent's long-term effect on various materials through immersion, a common exposure method in industrial cleaning processes.
Environmental, Health, and Safety Profile
The environmental impact of solvents is a significant consideration, particularly concerning ozone depletion potential (ODP) and global warming potential (GWP). Modern fluorinated solvents are designed to have zero ODP, but their GWP can vary.
| Solvent | Ozone Depletion Potential (ODP) | Global Warming Potential (GWP, 100-year) | Key Safety Considerations |
| 2-Chloroheptafluoropropane | Non-zero (due to chlorine) | Data not available | As a chlorinated compound, it will have an ODP. Inhalation and skin contact should be minimized. |
| Heptafluoropropane (HFC-227ea) | 0[3][5][13] | 3220[2][5][6] | Low toxicity, but can displace oxygen at high concentrations.[3][5] |
| HFE-7100 | 0 | 297 | Low toxicity and non-flammable. |
| Vertrel™ MCA | 0[7] | Low | Components have established exposure limits. Good ventilation is required. |
Application-Specific Considerations
The choice of a fluorinated solvent is highly dependent on the specific application.
-
Precision Cleaning: For removing light oils and particulates from sensitive electronics or medical devices, a milder solvent like HFE-7100 is often preferred due to its low solvency and high material compatibility. For more challenging soils, Vertrel™ MCA offers a better balance of solvency and safety. The suitability of 2-Chloroheptafluoropropane would depend on its specific solvency and material compatibility data, which is currently limited.
-
Drug Development and Synthesis: In pharmaceutical applications, solvents are often used as reaction media or for extraction and purification. The chemical stability and selective solvency of fluorinated solvents can be advantageous. The reactivity of the chlorine atom in 2-Chloroheptafluoropropane might be a factor to consider in certain reaction pathways.
-
Thermal Management: For heat transfer applications, properties like boiling point, vapor pressure, and thermal stability are paramount. HFE-7100 and HFC-227ea are often used as heat transfer fluids due to their favorable thermodynamic properties.
Conclusion and Recommendations
The selection of a fluorinated solvent requires a careful evaluation of multiple factors. While 2-Chloroheptafluoropropane presents an interesting profile due to its unique structure, the current lack of comprehensive public data on its physical, chemical, and environmental properties makes it difficult to recommend for broad applications without further investigation.
For applications requiring a balance of performance, safety, and environmental sustainability, HFE-7100 and Vertrel™ MCA are well-characterized and effective options. HFE-7100 is an excellent choice for delicate cleaning and applications where a mild solvent is necessary. Vertrel™ MCA provides a more robust cleaning solution for a wider range of contaminants. HFC-227ea remains a viable option for applications where its specific thermodynamic properties are required, though its high GWP is a significant drawback.
It is imperative for researchers and scientists to consult safety data sheets and conduct their own compatibility and performance testing to ensure the chosen solvent meets the specific requirements of their application.
References
-
Wikipedia. (n.d.). 1,1,1,2,3,3,3-Heptafluoropropane. Retrieved from [Link]
-
Airgas. (2022). HFC-227ea (1,1,1,2,3,3,3 Heptafluoropropane) Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). 1,1,1,2,3,3,3-Heptafluoropropane. Retrieved from [Link]
-
chemeurope.com. (n.d.). 1,1,1,2,3,3,3-Heptafluoropropane. Retrieved from [Link]
-
MarketsandMarkets. (n.d.). Fluorinated Solvents Market. Retrieved from [Link]
-
Best Technology. (n.d.). Understanding Kauri-Butanol Value: A Key Indicator in Solvent Cleaning. Retrieved from [Link]
-
Finishing and Coating. (2024). The Kauri-Butanol Cleaning Number: Unconventional Wisdom. Retrieved from [Link]
-
Wikipedia. (n.d.). Kauri-butanol value. Retrieved from [Link]
-
ASTM International. (n.d.). D1133-13(2021) Standard Test Method for Kauri-Butanol Value of Hydrocarbon Solvents. Retrieved from [Link]
-
SPL, Inc. (2024). ASTM D1133 (Solubility of Organic Solvents, Kauri Butanol (KB) Number). Retrieved from [Link]
-
The Precision Companies. (n.d.). Solvent Cleaning For Industrial Applications. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Ozone-Depleting Substances. Retrieved from [Link]
-
Ecolink, Inc. (2025). Hydrofluoroether Solvent Guide - High Performance Alternative. Retrieved from [Link]
-
Chemours. (n.d.). Vertrel™ MCA Specialty Fluid. Retrieved from [Link]
-
Microchem Laboratory. (n.d.). Introduction to Materials Compatibility Testing. Retrieved from [Link]
-
Tecolab. (n.d.). Material Compatibility Test. Retrieved from [Link]
-
The Lee Company. (n.d.). Material Chemical Compatibility Guidelines. Retrieved from [Link]
-
CLARUS Technology. (n.d.). DuPont™ Vertrel® MCA. Retrieved from [Link]
-
eChemProducts. (n.d.). Vertrel MCA. Retrieved from [Link]
-
Fike. (n.d.). HFC-227ea Clean Agent. Retrieved from [Link]
-
Hochiki. (n.d.). HFC-227ea CLEAN AGENT FIRE SUPPRESSION SYSTEM. Retrieved from [Link]
-
Firetec Systems. (n.d.). Material Safety Datasheet HFC 227ea. Retrieved from [Link]
-
ResearchGate. (2025). Vapor Pressure Measurements of 1,1,1,2,3,3,3-Heptafluoropropane from 233.15 to 375.15 K. Retrieved from [Link]
-
Scribd. (2023). 1,1,1,2,3,3,3-Heptafluoropropane - HFC-227 PDF. Retrieved from [Link]
-
Geocon Products. (n.d.). Hydrofluoroether ASAHIKLIN AE-3000. Retrieved from [Link]
-
LSS Chemicals. (2022). Fluorinated Versus Non-Fluorinated Solvents. Retrieved from [Link]
-
Labinsights. (2024). Hydrofluoroethers: Sustainable Solutions for Electronics-Related Industries. Retrieved from [Link]
-
MicroCare. (n.d.). Vertrel™ MCA. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-2-fluoropropane. Retrieved from [Link]
-
HFE-7100. (n.d.). HFE-7100. Retrieved from [Link]
-
MicroCare. (n.d.). HFE7100. Retrieved from [Link]
-
3M. (n.d.). 3M™ Novec™ 7100 Engineered Fluid. Retrieved from [Link]
Sources
- 1. 1,1,1,2,3,3,3-Heptafluoropropane [chemeurope.com]
- 2. 1,1,1,2,3,3,3-Heptafluoropropane - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. airgas.com [airgas.com]
- 6. 1,1,1,2,3,3,3-Heptafluoropropane | C3HF7 | CID 67940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. besttechnologyinc.com [besttechnologyinc.com]
- 8. zwickroell.com [zwickroell.com]
- 9. researchgate.net [researchgate.net]
- 10. Perfluorocarbons in Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 422-86-6 CAS MSDS (1-chloro-1,1,2,2,3,3,3-heptafluoropropane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. file.yizimg.com [file.yizimg.com]
- 13. ASTM D1133 (Solubility of Organic Solvents, Kauri Butanol (KB) Number) – SPL [spllabs.com]
- 14. Kauri-butanol value - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. finishingandcoating.com [finishingandcoating.com]
A Senior Application Scientist's Guide to Heptafluoroisopropylation: Validating Experimental Results with 2-Chloroheptafluoropropane and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the incorporation of fluorinated motifs is a cornerstone strategy for modulating the pharmacokinetic and physicochemical properties of drug candidates. The heptafluoroisopropyl group, in particular, offers a unique combination of steric bulk and high lipophilicity, making it a valuable substituent for enhancing metabolic stability and receptor binding affinity. This guide provides an in-depth technical comparison of 2-Chloroheptafluoropropane and its primary alternatives—hettafluoro-2-iodopropane and hexafluoropropene—for the introduction of the heptafluoroisopropyl moiety. We will delve into the underlying reaction mechanisms, present comparative experimental data, and provide detailed protocols to ensure the reproducibility and validation of your experimental results.
Introduction to Heptafluoroisopropylation Agents
The introduction of the hettafluoroisopropyl group, a process known as hettafluoroisopropylation, is a key transformation in the synthesis of many modern pharmaceuticals. The choice of the hettafluoroisopropylating agent is critical and depends on factors such as the nature of the substrate, desired reaction conditions, and scalability. Here, we compare the three most common reagents used for this purpose.
Table 1: Physicochemical Properties of Heptafluoroisopropylation Agents
| Property | 2-Chloroheptafluoropropane | Heptafluoro-2-iodopropane | Hexafluoropropene |
| CAS Number | 76-18-6 | 677-69-0 | 116-15-4 |
| Molecular Formula | C3ClF7 | C3F7I | C3F6 |
| Molecular Weight | 204.47 g/mol | 295.93 g/mol | 150.02 g/mol |
| Boiling Point | ~ -1°C | 40°C | -28°C |
| Physical State | Gas | Liquid | Gas |
| Primary Hazard | Gas under pressure | Skin/eye irritant, harmful if inhaled | Gas under pressure, can cause frostbite |
Mechanisms of Action: A Comparative Overview
The choice of a hettafluoroisopropylating agent is fundamentally a choice between different reactive pathways. Understanding these mechanisms is crucial for troubleshooting and optimizing reactions.
2-Chloroheptafluoropropane: The Nucleophilic Substitution Pathway
2-Chlorohettafluoropropane typically reacts with nucleophiles via a bimolecular nucleophilic substitution (SN2) mechanism. The chlorine atom, being a moderately good leaving group, is displaced by a nucleophile. The strong electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the central carbon atom, making it susceptible to nucleophilic attack. However, the steric bulk of the two trifluoromethyl groups can hinder the approach of the nucleophile, often requiring forcing conditions such as high temperatures or strong bases.
Heptafluoro-2-iodopropane: Enhanced Reactivity through a Better Leaving Group
Similar to its chloro-analogue, hettafluoro-2-iodopropane also reacts through a nucleophilic substitution mechanism. The key difference lies in the leaving group ability of iodine versus chlorine. Iodine is a much better leaving group, making hettafluoro-2-iodopropane significantly more reactive. This increased reactivity often allows for milder reaction conditions and broader substrate scope, including less reactive nucleophiles.
Hexafluoropropene: The Nucleophilic Addition-Elimination Pathway
Hexafluoropropene, being an alkene, reacts with nucleophiles through a different mechanism: nucleophilic addition-elimination. The nucleophile first attacks one of the double-bonded carbons, forming a carbanionic intermediate. This is followed by the elimination of a fluoride ion to restore the double bond, effectively resulting in the substitution of a fluorine atom. This pathway is particularly effective with soft nucleophiles and can offer different regioselectivity compared to the substitution reactions of the halo-analogs.
Comparative Experimental Data: Heptafluoroisopropylation of Phenols
Table 2: Comparison of Heptafluoroisopropylation Methods for Phenols
| Parameter | 2-Chloroheptafluoropropane | Heptafluoro-2-iodopropane | Hexafluoropropene |
| Typical Nucleophile | Phenoxide (generated in situ) | Phenoxide (generated in situ) | Phenol |
| Typical Conditions | High temperature (e.g., >100°C), strong base (e.g., NaH, K2CO3), polar aprotic solvent (e.g., DMF, NMP) | Milder temperature (e.g., 60-80°C), moderate base (e.g., K2CO3), polar aprotic solvent (e.g., DMF) | Moderate to high temperature (e.g., 80-120°C), moderate base (e.g., K2CO3), polar aprotic solvent (e.g., DMF) |
| Reported Yields | Moderate to good (40-75%) | Good to excellent (70-95%) | Good (60-85%) |
| Key Advantages | Lower cost of reagent | Higher reactivity, milder conditions, broader scope | Good yields, readily available starting material |
| Key Disadvantages | Harsh conditions, limited to robust substrates | Higher cost of reagent, potential for side reactions with sensitive functional groups | Requires higher temperatures, potential for polymerization |
| Functional Group Tolerance | Limited due to harsh basic conditions | Moderate, but can be incompatible with electrophilic functional groups | Moderate, generally compatible with many functional groups |
Experimental Protocols
To ensure the integrity and reproducibility of your findings, detailed experimental protocols are provided below. These are representative procedures and may require optimization for specific substrates.
Protocol 1: O-Heptafluoroisopropylation of 4-Methoxyphenol using 2-Chloroheptafluoropropane
Diagram: Workflow for O-Heptafluoroisopropylation with 2-Chloroheptafluoropropane
Caption: Workflow for the synthesis of aryl heptafluoroisopropyl ethers using 2-Chloroheptafluoropropane.
Materials:
-
4-Methoxyphenol (1.0 eq)
-
Potassium carbonate (K2CO3, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
2-Chloroheptafluoropropane gas
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a gas inlet, and a thermometer, add 4-methoxyphenol and potassium carbonate.
-
Add anhydrous DMF to the flask.
-
Stir the mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to 120°C.
-
Slowly bubble 2-Chloroheptafluoropropane gas through the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl heptafluoroisopropyl ether.
Protocol 2: O-Heptafluoroisopropylation of 4-Methoxyphenol using Heptafluoro-2-iodopropane
A Senior Application Scientist's Guide to Characterizing Products from 2-Chloroheptafluoropropane Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the development of pharmaceuticals and advanced materials, the introduction of fluorinated moieties is a critical strategy for modulating molecular properties. 2-Chloroheptafluoropropane [(CF₃)₂C(Cl)F] serves as a valuable building block, offering a gateway to a variety of heptafluoroisopropyl-substituted compounds. However, the successful incorporation of this fragment and the confident identification of the resulting products hinge on the rigorous application of appropriate analytical techniques. The inherent complexity of fluorinated compounds, often leading to isomeric mixtures and unexpected side products, necessitates a multi-faceted analytical approach.
This guide provides an in-depth comparison of the primary analytical techniques for characterizing the products of 2-chloroheptafluoropropane reactions. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, presenting a self-validating system of protocols designed to ensure scientific integrity. We will explore two primary reaction pathways of 2-chloroheptafluoropropane: nucleophilic substitution and elimination, providing detailed experimental workflows and comparative data for the characterization of the resulting products.
I. Understanding the Reactivity of 2-Chloroheptafluoropropane: A Tale of Two Pathways
2-Chloroheptafluoropropane possesses two key reactive sites: the electrophilic carbon atom bonded to chlorine and the fluorine atoms on the adjacent carbons. This duality dictates its reactivity, primarily leading to two distinct types of transformations:
-
Nucleophilic Substitution (Sₙ2-type): In the presence of a nucleophile, the chlorine atom can be displaced to form a new carbon-nucleophile bond. The bulky heptafluoroisopropyl group can influence the stereochemical outcome of this reaction.
-
Elimination (E2-type): A strong base can abstract a fluorine atom, leading to the elimination of hydrogen fluoride and the formation of a double bond, yielding perfluoroisobutylene.
The choice of reagent and reaction conditions will determine which pathway is favored. A strong, non-hindered nucleophile will favor substitution, while a strong, bulky base will promote elimination.
II. Case Study 1: Nucleophilic Substitution with Sodium Methoxide
A common transformation of 2-chloroheptafluoropropane is its reaction with nucleophiles to introduce new functional groups. Here, we examine the reaction with sodium methoxide, a strong nucleophile, which is expected to yield 2-methoxyheptafluoropropane.
A. Reaction Workflow
Caption: Workflow for the synthesis and characterization of 2-methoxyheptafluoropropane.
B. Comparative Analysis of Characterization Techniques for 2-Methoxyheptafluoropropane
The following table provides a comparative overview of the expected data from Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the characterization of the primary product, 2-methoxyheptafluoropropane.
| Analytical Technique | Principle of Detection & Information Gained | Expected Results for 2-Methoxyheptafluoropropane | Advantages | Limitations |
| GC-MS | Separates volatile compounds based on their boiling points and affinity for a stationary phase, followed by ionization and mass-to-charge ratio detection. Provides information on purity, molecular weight, and fragmentation patterns. | Retention Time: A single major peak indicating the presence of a primary product. Molecular Ion (M⁺): A peak at m/z 200, corresponding to the molecular weight of C₄H₃F₇O. Key Fragments: Peaks corresponding to the loss of a methoxy group (-OCH₃) at m/z 169, and fragments characteristic of the heptafluoroisopropyl group. | High sensitivity and excellent for separating components in a mixture. Provides definitive molecular weight information.[1] | Isomeric differentiation can be challenging based on mass spectra alone. Requires volatile and thermally stable compounds. |
| ¹⁹F NMR | Measures the resonance of fluorine-19 nuclei in a magnetic field. Provides detailed information about the chemical environment of each fluorine atom, including the number of fluorine atoms in different environments and their connectivity.[2] | Chemical Shifts (vs. CFCl₃): Two distinct signals are expected: one for the six equivalent -CF₃ groups and one for the single -CF- fluorine. The -CF₃ groups would appear as a doublet, and the -CF- as a septet due to coupling with the other fluorine atoms.[1] | Highly sensitive to changes in the electronic environment, making it excellent for identifying and differentiating fluorinated isomers.[3] The 100% natural abundance and high gyromagnetic ratio of ¹⁹F provide strong signals.[4] | Can be less effective for complex mixtures without the use of 2D techniques. Chemical shifts can be influenced by solvent and temperature. |
| ¹H NMR | Measures the resonance of protons in a magnetic field. Provides information about the number and chemical environment of hydrogen atoms. | Chemical Shift: A singlet at approximately 3.5-4.0 ppm corresponding to the three equivalent protons of the methoxy group (-OCH₃). | Provides clear information about the non-fluorinated parts of the molecule. | The presence of fluorine atoms can lead to complex splitting patterns due to H-F coupling. |
| FTIR | Measures the absorption of infrared radiation by molecular vibrations. Provides information about the functional groups present in a molecule. | Characteristic Absorptions: Strong C-F stretching bands in the 1100-1300 cm⁻¹ region. A C-O stretching band around 1050-1150 cm⁻¹. The absence of a C-Cl stretching band (around 700-800 cm⁻¹) confirms the substitution. | Rapid and non-destructive. Excellent for identifying the presence or absence of specific functional groups. | Can be difficult to interpret complex spectra. Not ideal for distinguishing between isomers with the same functional groups. |
C. Detailed Experimental Protocols
-
To a solution of sodium methoxide (prepared by carefully dissolving 0.23 g, 10 mmol of sodium in 20 mL of anhydrous methanol) in a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2.04 g (10 mmol) of 2-chloroheptafluoropropane dropwise.
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by taking small aliquots and analyzing by GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and pour it into 50 mL of cold water.
-
Extract the aqueous mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation to obtain the crude product. Further purification can be achieved by distillation.
-
Instrument: Agilent 7890B GC coupled to a 5977A MSD.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 40 °C, hold for 2 min, then ramp to 200 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 30-300.
-
Instrument: Bruker Avance III 400 MHz spectrometer.
-
Solvent: CDCl₃.
-
¹⁹F NMR:
-
Frequency: 376 MHz.
-
Reference: CFCl₃ (external).
-
Pulse Program: zg30.
-
Number of Scans: 128.
-
-
¹H NMR:
-
Frequency: 400 MHz.
-
Reference: TMS (internal).
-
Pulse Program: zg30.
-
Number of Scans: 16.
-
-
Instrument: PerkinElmer Spectrum Two FT-IR spectrometer.
-
Technique: Attenuated Total Reflectance (ATR).
-
Scan Range: 4000-650 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
III. Case Study 2: Elimination Reaction - Dehydrohalogenation to Perfluoroisobutylene
When 2-chloroheptafluoropropane is treated with a strong, non-nucleophilic base, an elimination reaction occurs, yielding the highly reactive and toxic gas, perfluoroisobutylene.
A. Reaction Workflow
Caption: Workflow for the synthesis and characterization of perfluoroisobutylene.
B. Comparative Analysis of Characterization Techniques for Perfluoroisobutylene
The characterization of the gaseous and highly reactive perfluoroisobutylene requires specialized analytical approaches.
| Analytical Technique | Principle of Detection & Information Gained | Expected Results for Perfluoroisobutylene | Advantages | Limitations |
| GC-MS (Headspace) | Analysis of the volatile components in the gas phase above a sample. | Retention Time: A single major peak corresponding to the volatile perfluoroisobutylene. Molecular Ion (M⁺): A peak at m/z 200, corresponding to the molecular weight of C₄F₈. Key Fragments: Characteristic fragmentation pattern for perfluorinated alkenes, including the loss of CF₃ (m/z 131). | Excellent for analyzing volatile compounds without the need for extraction. High sensitivity. | Requires careful calibration for quantitative analysis. The high reactivity of the analyte can pose challenges. |
| ¹⁹F NMR (in situ) | Monitoring the reaction mixture directly in an NMR tube. | Chemical Shifts (vs. CFCl₃): Disappearance of the signals for 2-chloroheptafluoropropane and the appearance of new signals for perfluoroisobutylene. Two signals are expected: one for the =CF₂ group and one for the -CF₃ groups. | Allows for real-time monitoring of the reaction progress and the detection of transient intermediates. | Lower resolution compared to analysis of a purified sample. The presence of solid base can broaden the signals. |
| Gas-phase FTIR | Analysis of the sample in the gaseous state, providing characteristic vibrational spectra. | Characteristic Absorptions: A strong C=C stretching absorption around 1750-1800 cm⁻¹. Strong C-F stretching bands in the 1100-1300 cm⁻¹ region. | Ideal for the identification of gaseous products. Provides a unique fingerprint for the molecule. | Requires a gas cell and may have lower sensitivity compared to condensed-phase measurements. |
Physical Properties of Perfluoroisobutylene:
| Property | Value | Source |
| Molecular Formula | C₄F₈ | [1] |
| Molar Mass | 200.03 g/mol | [1] |
| Boiling Point | 7 °C | [1] |
| Appearance | Colorless gas | [5] |
C. Detailed Experimental Protocols
Caution: Perfluoroisobutylene is a highly toxic gas and this reaction should only be performed in a well-ventilated fume hood by experienced personnel.
-
To a stirred suspension of potassium tert-butoxide (1.12 g, 10 mmol) in 20 mL of anhydrous THF in a three-necked flask at 0 °C, add 2.04 g (10 mmol) of 2-chloroheptafluoropropane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
The gaseous product can be passed through a drying tube (containing CaCl₂) and collected in a cold trap cooled with a dry ice/acetone bath (-78 °C).
-
Alternatively, for in situ analysis, the reaction can be performed directly in an NMR tube with a sealed capillary containing a deuterated solvent for locking.
-
Place a small amount of the reaction mixture in a headspace vial and seal.
-
Incubate the vial at a controlled temperature (e.g., 60 °C) to allow the volatile components to partition into the headspace.
-
Inject a sample of the headspace gas into the GC-MS system using a gas-tight syringe or an automated headspace sampler.
-
Use the same GC-MS parameters as described for 2-methoxyheptafluoropropane.
-
Prepare the reaction mixture in an NMR tube, including a sealed capillary with a deuterated solvent for locking.
-
Acquire ¹⁹F NMR spectra at regular intervals to monitor the disappearance of the starting material and the appearance of the product signals.
-
Use the same NMR parameters as described previously.
-
Introduce the gaseous product into an evacuated gas cell with IR-transparent windows (e.g., KBr).
-
Record the FTIR spectrum using the same instrument parameters as described for the ATR-FTIR analysis.
IV. Conclusion: A Synergy of Techniques for Unambiguous Characterization
The comprehensive characterization of reaction products from 2-chloroheptafluoropropane is not achievable with a single analytical technique. Instead, a synergistic approach that combines the strengths of GC-MS, NMR, and FTIR spectroscopy is essential for unambiguous structure elucidation and purity assessment.
-
GC-MS excels at separating complex mixtures and providing definitive molecular weight information.
-
¹⁹F and ¹H NMR offer unparalleled detail about the molecular structure, connectivity, and the specific environment of fluorine and hydrogen atoms.
-
FTIR serves as a rapid and effective tool for identifying the presence or absence of key functional groups.
By integrating the data from these complementary techniques, researchers can confidently identify their target molecules, detect and characterize unexpected side products, and ultimately accelerate their research and development efforts in the exciting field of fluorine chemistry. This rigorous analytical workflow ensures the scientific integrity of the data and provides a solid foundation for further studies and applications.
V. References
-
GC-MS, FTIR and H , C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O. Moroccan Journal of Chemistry.
-
Perfluoroisobutylene. In: Wikipedia. ; 2023.
-
NMR of 2-chloropropane for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns. YouTube. ; 2024.
-
What is the product when 2-chloropropane is heated with sodium methoxide? Quora.
-
Dixon S, Iglesias Gonzalez S, O’Brien J, et al. Comparative study of the analysis of seized samples by GC-MS, 1H NMR and FT-IR spectroscopy within a Night-Time Economy (NTE) setting. Drug Testing and Analysis. 2021;13(4):798-807.
-
Kadu V, Kush K, Bhandarkar S, et al. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Communications Chemistry. 2021;4(1):1-10.
-
2-CHLOROHEPTAFLUOROPROPANE 76-18-6 wiki. Guidechem.
-
PERFLUOROISOBUTYLENE. Occupational Safety and Health Administration.
-
2-chloro-2-methylpentane on reaction with sodium methoxide in methanol yields (2016 Main) I. C_2 ... YouTube. ; 2022.
-
19Flourine NMR. University of California, Santa Barbara.
-
Hoker J, Obersteiner F, Bönisch H, Engel A. Comparison of GC/time-of-flight MS with GC/quadrupole MS for halocarbon trace gas analysis. Atmospheric Measurement Techniques. 2015;8(5):2195-2206.
-
19F NMR Chemical Shift Table. Alfa Chemistry.
-
dos Santos V, de Andrade Leite L, de Souza R, et al. First Time Determination of Important Catalyst Sodium Methoxide Used in Biodiesel by Colorimetric Method. Analytical Chemistry. 2018;90(7):4649-4654.
-
1,1,1,2,3,3,3-Heptafluoropropane | C3HF7. PubChem.
-
Fedorov S, Linnanto J, Kärger B, et al. A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations? Molecules. 2021;26(16):4999.
-
Scott A, Young R, Fedorak P. Comparison of GC-MS and FTIR methods for quantifying naphthenic acids in water samples. Chemosphere. 2008;73(8):1258-1264.
-
Ginting R, Zega D, Sebayang F, et al. Sodium Methoxide Catalyzed Preparation of Nitrogen Compounds from Palm Oil Methyl Esters as Corrosion Inhibitor. Science and Technology Indonesia. 2022;7(3):310-317.
-
Chemical Spotlight - Perfluoroisobutylene (PFIB). Morphix Technologies.
-
Nolan D, Li K, Das S, et al. Relationships in Gas Chromatography—Fourier Transform Infrared Spectroscopy—Comprehensive and Multilinear Analysis. Applied Sciences. 2020;10(10):3439.
-
Smith S, Jacco J, Atorvastatin Calcium I, et al. Ultrafast 19F MAS NMR Spectroscopy of Fluorinated Pharmaceuticals.
-
382-21-8(Perfiuoroisobutylene) Product Description. ChemicalBook.
-
Perfluoroisobutene. chemeurope.com.
-
Propane, 1-chloro-1,1,2,2,3,3,3-heptafluoro-. PubChem.
Sources
Spectroscopic Comparison: 2-Chloroheptafluoropropane (R-217ba) vs. 1-Chloroheptafluoropropane (R-217ca)
Topic: Spectroscopic comparison of 2-Chloroheptafluoropropane and its isomers Content Type: Publish Comparison Guide
Executive Summary
In the high-purity landscape of pharmaceutical propellants and fluorinated intermediates, distinguishing between structural isomers of chlorofluorocarbons (CFCs) is a critical quality control challenge. 2-Chloroheptafluoropropane (R-217ba) and its primary isomer, 1-Chloroheptafluoropropane (R-217ca) , possess boiling points within 1°C of each other, rendering physical separation by standard distillation nearly impossible.
This guide provides a definitive spectroscopic workflow to differentiate these isomers. As a Senior Application Scientist, I argue that while Gas Chromatography (GC) can separate them with specialized columns,
Chemical Identity & Isomer Landscape
Before engaging in spectral analysis, we must define the structural topology that dictates the spectroscopic signals.
| Feature | 2-Chloroheptafluoropropane (R-217ba) | 1-Chloroheptafluoropropane (R-217ca) |
| CAS Number | 76-18-6 | 422-86-6 |
| Structure | ||
| Symmetry | High: | Low: Asymmetric linear chain. |
| Boiling Point | -2.2 °C (approx.) | -1.4 °C (approx.)[1] |
| Pharma Relevance | Known impurity in HFA-227ea and Norflurane (EP Impurity Q). | Potential byproduct in linear fluorination processes. |
Nuclear Magnetic Resonance ( F-NMR): The Gold Standard
The most reliable method for identification is
Mechanism of Differentiation
-
R-217ba (Isopropyl Structure): The molecule possesses a plane of symmetry. The two terminal
groups are chemically equivalent. The central fluorine is unique. -
R-217ca (n-Propyl Structure): The linear chain creates three distinct fluorine environments: the terminal
, the central , and the chlorofluorinated terminus .
Predicted Spectral Signatures
| Isomer | Signal Count | Integration Ratio | Coupling Pattern (Multiplicity) |
| R-217ba | 2 | 6 : 1 | Signal A (6F): Doublet ( |
| R-217ca | 3 | 3 : 2 : 2 | Signal A (3F): Triplet (coupling to central |
Visualization: NMR Logic Flow
Figure 1: Decision tree for isomer identification based on
Mass Spectrometry: Fragmentation & Diagnostic Ions
While the molecular ion (
-
Common Feature: Both isomers will show a dominant peak at m/z 69 (
). This is not diagnostic. -
Diagnostic Cleavage:
-
R-217ca (Linear): The terminal
group is susceptible to cleavage. This produces a diagnostic fragment at m/z 85 ( ) and m/z 87 ( ). -
R-217ba (Branched): The chlorine is on the central carbon. Direct formation of a
fragment is mechanistically unfavorable as it requires breaking two carbon-carbon bonds simultaneously. Instead, it favors the loss of Cl to form the stable perfluoroisopropyl cation ( , m/z 169).
-
Key Takeaway: The presence of a significant doublet at m/z 85/87 strongly indicates the linear isomer (R-217ca).
Experimental Protocol: Validated Identification Workflow
This protocol is designed for a research lab environment equipped with a standard 400 MHz NMR and a GC-MS system.
Step 1: Sample Preparation (NMR)
-
Solvent Selection: Use Chloroform-d (
) or Acetone-d6 . While the sample is a gas/volatile liquid at room temperature, it is highly soluble in these solvents.-
Technique: Chill the NMR tube and solvent to -20°C before adding the analyte to minimize evaporation.
-
-
Internal Standard: Add 0.05%
-trifluorotoluene as a chemical shift reference ( -63.72 ppm).
Step 2: Acquisition Parameters
-
Nucleus:
F (typically ~376 MHz on a 400 MHz instrument). -
Spectral Width: 200 ppm (cover -50 to -250 ppm range).
-
Relaxation Delay (d1): Set to
5 seconds. Fluorine nuclei in CFCs can have long relaxation times; insufficient delay will distort integration ratios (e.g., the single F in R-217ba may integrate lower than 1:6).
Step 3: GC-MS Confirmation
-
Column: Use a PLOT Q (Porous Layer Open Tubular) or similar column designed for light gases/volatiles. Standard DB-5 columns may result in co-elution with the solvent peak.
-
Temperature Program: Start at 35°C (hold 5 min)
Ramp 10°C/min to 150°C. -
Detector: Mass Selective Detector (MSD) in Electron Impact (EI) mode (70 eV).
Comparative Performance Summary
| Metric | R-217ba (Target) | R-217ca (Alternative) | Analytical Implication |
| Boiling Point | -2.2 °C | ~ -1.4 °C | Critical: Distillation is ineffective for separation. |
| NMR Signals | 2 | 3 | Primary ID Method. |
| Diagnostic Ion | m/z 169 ( | m/z 85 ( | Secondary ID Method. |
| Stability | High (steric shielding) | Moderate | R-217ba is more persistent in the environment. |
References
-
European Pharmacopoeia (Ph. Eur.) . Norflurane: Impurity Q. European Directorate for the Quality of Medicines. Available at: [Link]
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 66156, 2-Chloro-1,1,1,2,3,3,3-heptafluoropropane. Retrieved from: [Link]
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 61113, 1-Chloro-1,1,2,2,3,3,3-heptafluoropropane. Retrieved from: [Link]
Sources
Reactivity comparison between 2-Chloroheptafluoropropane and other haloalkanes
Technical Guide: Reactivity Profile of 2-Chloroheptafluoropropane ( )
Executive Summary: The Stability Paradox
For drug development professionals and synthetic chemists, 2-Chloroheptafluoropropane (often referred to as R-217ba) presents a classic "Fluorine Paradox." While the heptafluoroisopropyl (
This guide objectively compares 2-Chloroheptafluoropropane against its primary synthetic alternative, 2-Bromoheptafluoropropane , and the non-fluorinated 2-Chloropropane . The data confirms that for synthetic utility (specifically metal-halogen exchange), the bromo- analog is the superior reagent, while the chloro- analog acts primarily as a stable propellant or refrigerant due to high C-Cl bond dissociation energy (BDE) and steric shielding.
Part 1: Structural Dynamics & Bond Energetics
The reactivity difference between these haloalkanes is governed by two phenomena: the Perfluoro Effect and Steric Shielding .
The Perfluoro Effect (Bond Strengthening)
In perfluoroalkyl halides, the high electronegativity of the fluorine atoms withdraws electron density from the central carbon. Counter-intuitively, this strengthens the C-Cl bond compared to non-fluorinated alkanes due to partial double-bond character (back-donation) and bond shortening.
Steric Shielding
The van der Waals radius of Fluorine (1.47 Å) is significantly larger than Hydrogen (1.20 Å). In the heptafluoroisopropyl group, the six
Table 1: Comparative Physicochemical Benchmarks
| Property | 2-Chloroheptafluoropropane | 2-Bromoheptafluoropropane | 2-Chloropropane |
| Formula | |||
| Role | Stable Propellant / Refrigerant | Synthetic Reagent | Alkylating Agent |
| C-X Bond Length | ~1.72 Å (Shortened) | ~1.91 Å | ~1.78 Å |
| Est. BDE (kcal/mol) | ~82-85 (High Stability) | ~68-70 (Reactive) | ~81 |
| Inert | Inert | High | |
| Li-Hal Exchange | Very Slow / Requires Catalysis | Fast / Quantitative | N/A (Wurtz coupling dominates) |
| Boiling Point | -15°C (Gas) | 22°C (Volatile Liquid) | 35.7°C |
Key Insight: The C-Cl bond in the perfluoro-analog is not only strong but sterically inaccessible. The C-Br bond in the alternative, while also shielded, is sufficiently weak to undergo radical or metal-exchange reactions.
Part 2: Reactivity Profiles
Nucleophilic Substitution ( / )[1]
-
2-Chloropropane: Readily undergoes
with strong nucleophiles. -
2-Chloroheptafluoropropane: Dead End. The electron-rich fluorine sheath repels incoming nucleophiles (dipole inversion). Furthermore,
pathways are blocked because the perfluoro-cation is highly destabilized by the electron-withdrawing groups.
Metal-Halogen Exchange (The Synthetic "Golden Path")
To introduce the
-
The Chloro-Analog Problem: 2-Chloroheptafluoropropane reacts sluggishly with alkyl-lithiums (
). The rate of exchange often fails to compete with the decomposition of the alkyl-lithium or -elimination side reactions. -
The Bromo-Analog Solution: 2-Bromoheptafluoropropane undergoes rapid, quantitative exchange at -78°C. This makes it the de facto standard for synthesis.
Part 3: Visualization of Reactivity Logic
The following diagram illustrates the decision matrix for selecting the correct precursor.
Figure 1: Decision matrix highlighting the kinetic superiority of the Bromo-analog for synthetic applications.
Part 4: Experimental Protocol (Self-Validating)
Objective: Generation of the Heptafluoroisopropyl Lithium reagent and trapping with an electrophile (Benzaldehyde). Note: This protocol utilizes 2-Bromoheptafluoropropane as the scientifically validated alternative to the inert Chloro-analog.
Reagents & Equipment[2]
-
Substrate: 2-Bromoheptafluoropropane (Liquid, bp 22°C). Handle with cold glassware.
-
Reagent: Methyl Lithium-Lithium Bromide complex (
) in ether (1.5 M). -
Solvent: Anhydrous Diethyl Ether (
). -
Internal Standard:
-Trifluorotoluene (for NMR monitoring).
Step-by-Step Workflow
-
Setup (Inert Atmosphere): Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a dry-ice reflux condenser. Purge with Argon.
-
Solvation: Add anhydrous
(20 mL) and cool to -78°C (dry ice/acetone bath). -
Substrate Addition: Add 2-Bromoheptafluoropropane (5.0 mmol, 1.24 g) via syringe. Note: If using the gaseous 2-Chloro analog, one would need to condense the gas, which is operationally difficult and difficult to quantify.
-
Exchange Reaction: Dropwise add
(5.0 mmol) over 10 minutes.-
Validation Point: The solution should remain clear. Appearance of turbidity suggests decomposition (formation of
).
-
-
Equilibration: Stir at -78°C for 30 minutes.
-
Trapping (The Proof): Add Benzaldehyde (5.5 mmol) dropwise.
-
Quench & Analysis: Warm to Room Temperature (RT), quench with saturated
. Extract with ether.-
Analysis: Analyze organic layer via
NMR. The product (heptafluoroisopropyl phenyl carbinol) shows a distinct doublet for the groups and a multiplet for the single , shifted significantly from the starting material.
-
Mechanism of Action (DOT Visualization)
Figure 2: The Lithium-Halogen exchange mechanism proceeds via an "ate-complex" or rapid radical recombination, requiring the weaker C-Br bond.
Part 5: References
-
Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. (Foundational text on the "Perfluoro Effect" and bond strengthening).
-
Farnham, W. B., & Calabrese, J. C. (1986).[1] "Novel structures of lithium-halogen exchange intermediates." Journal of the American Chemical Society.[2] Link
-
PubChem. (2025).[3] "2-Bromoheptafluoropropane Compound Summary." National Library of Medicine. Link
-
Wakselman, C. (1994). "Fluorinated Organometallics: Vinyl, Alkynyl, Allyl, Benzyl, Propargyl and Aryl Fluorinated Organometallic Derivatives." Advanced Organometallic Chemistry. (Discusses the instability of perfluoroalkyl lithiums above -78°C).
-
ChemicalBook. (2025). "2-Bromoheptafluoropropane Properties and Applications." Link
Navigating the Environmental Maze: A Comparative Guide to 2-Chloroheptafluoropropane and its Alternatives in Research
For the forward-thinking researcher, the choice of chemical reagents extends beyond immediate experimental efficacy to encompass a broader responsibility for environmental stewardship. This guide, designed for scientists and drug development professionals, offers an in-depth environmental impact assessment of 2-Chloroheptafluoropropane (CFC-217), a substance with historical utility but significant environmental drawbacks. We will explore its environmental profile in comparison to greener alternatives, providing the data and experimental frameworks necessary to make informed, sustainable choices in the laboratory.
2-Chloroheptafluoropropane (CFC-217): A Legacy Compound with a Lasting Impact
2-Chloroheptafluoropropane is a member of the chlorofluorocarbon (CFC) family, a class of compounds once widely used as refrigerants, aerosol propellants, and solvents for cleaning and degreasing.[1] Their chemical inertness and non-toxic nature made them suitable for a variety of applications.[2] In a research context, CFCs like 2-Chloroheptafluoropropane have been utilized as solvents in chemical reactions and for cleaning sensitive laboratory equipment.
However, the very stability that made CFCs attractive is also the source of their significant environmental threat. When released into the atmosphere, they are not broken down in the lower atmosphere and can persist for long durations, eventually reaching the stratosphere.[3] There, intense ultraviolet radiation breaks them down, releasing chlorine atoms that catalytically destroy the ozone layer, which protects the Earth from harmful UV radiation.[2]
Key Environmental Impact Indicators
The environmental impact of compounds like 2-Chloroheptafluoropropane is primarily assessed through two key metrics: the Ozone Depletion Potential (ODP) and the Global Warming Potential (GWP).[4]
-
Ozone Depletion Potential (ODP): This is a relative measure of a substance's ability to destroy stratospheric ozone. The ODP of a substance is expressed relative to CFC-11, which is assigned an ODP of 1.0.[4]
-
Global Warming Potential (GWP): This metric quantifies the amount of heat a greenhouse gas traps in the atmosphere over a specific time period, typically 100 years, compared to the same mass of carbon dioxide (CO2), which has a GWP of 1.[5][6]
Comparative Analysis: 2-Chloroheptafluoropropane vs. Greener Alternatives
The mounting evidence of the detrimental environmental effects of CFCs led to the Montreal Protocol, an international treaty designed to phase out their production and use.[3] This has spurred the development of alternative compounds with more favorable environmental profiles. For research applications where 2-Chloroheptafluoropropane might have been used, several greener alternatives are now available.
This section provides a comparative analysis of 2-Chloroheptafluoropropane against three such alternatives: 1,1,1,2,3,3,3-Heptafluoropropane (HFC-227ea), 2-Methyltetrahydrofuran (2-MeTHF), and Cyclopentyl methyl ether (CPME). Supercritical CO2 is also discussed as a sustainable solvent technology.
| Compound | Chemical Formula | ODP | GWP (100-year) | Atmospheric Lifetime |
| 2-Chloroheptafluoropropane (CFC-217) | C3F7Cl | 1.0[7] | ~4,000 (estimated) | >300 years[8] |
| 1,1,1,2,3,3,3-Heptafluoropropane (HFC-227ea) | C3HF7 | 0 | 3,220 | 34.2 years |
| 2-Methyltetrahydrofuran (2-MeTHF) | C5H10O | 0 | Low (not typically reported as a significant GHG) | Short (biodegradable) |
| Cyclopentyl methyl ether (CPME) | C6H12O | 0 | Low (not typically reported as a significant GHG) | Short (biodegradable) |
| Supercritical Carbon Dioxide (scCO₂) | CO₂ | 0 | 1 (net zero in closed-loop systems) | N/A |
In-depth Look at the Alternatives
-
1,1,1,2,3,3,3-Heptafluoropropane (HFC-227ea): As a hydrofluorocarbon (HFC), HFC-227ea does not contain chlorine and therefore has an ODP of zero. It has been used as a replacement for CFCs in applications like medical aerosol propellants.[9] However, it still possesses a high GWP, making it a potent greenhouse gas.[10] Its atmospheric lifetime is significantly shorter than that of CFC-217.
-
2-Methyltetrahydrofuran (2-MeTHF): This solvent is considered a green alternative as it can be derived from renewable resources like corncobs and bagasse.[11] It is a safer and more environmentally friendly substitute for solvents like tetrahydrofuran (THF) and dichloromethane. Its production from renewable sources can result in a significantly lower carbon footprint compared to petroleum-derived solvents.[12]
-
Cyclopentyl methyl ether (CPME): CPME is another green solvent alternative with properties that make it advantageous over traditional ether solvents like THF.[13] It is more hydrophobic, less prone to forming explosive peroxides, and more stable under both acidic and basic conditions.[14] These characteristics can lead to more efficient chemical processes and easier product isolation, contributing to a greener overall workflow.[14]
-
Supercritical Carbon Dioxide (scCO₂): Supercritical CO2 is a highly versatile and environmentally benign solvent.[15][16] It is non-toxic, non-flammable, and readily available.[4][17] In a closed-loop extraction or reaction system, the CO2 is captured and recycled, resulting in a near-zero net emission of this greenhouse gas.[7][18] Its solvent properties can be finely tuned by adjusting temperature and pressure, making it suitable for a wide range of applications, from extraction of natural products to polymer processing.[15]
Experimental Protocols for Environmental Impact Assessment
To ensure the scientific rigor of claims regarding the environmental impact of chemical compounds, standardized testing protocols are essential. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals, which are internationally recognized.[19] The following sections detail the methodologies for key environmental fate and ecotoxicity tests.
Hydrolysis as a Function of pH (OECD Guideline 111)
Rationale: This test determines the rate of abiotic degradation of a chemical by water at different pH levels representative of the environment (pH 4, 7, and 9).[20] Hydrolysis is a primary degradation pathway for many organic compounds in aquatic ecosystems.[21][22]
Experimental Workflow:
Hydrolysis Experimental Workflow
Step-by-Step Methodology:
-
Preparation of Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9. The test substance is added to these solutions at a concentration that is low enough to be soluble and not exceed 0.01 M.[22]
-
Incubation: The test solutions are incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test) to prevent photodegradation.[23]
-
Sampling: Aliquots of the test solutions are taken at appropriate time intervals.
-
Analysis: The concentration of the test substance and any significant hydrolysis products are determined using a suitable analytical method (e.g., HPLC, GC-MS).
-
Data Analysis: The rate of hydrolysis is determined by plotting the concentration of the test substance against time. From this, the first-order rate constant and the half-life of the substance at each pH are calculated.[24]
Ready Biodegradability - Closed Bottle Test (OECD Guideline 301 D)
Rationale: This test provides a stringent assessment of the ready biodegradability of a chemical by aerobic microorganisms. A substance that passes this test is expected to biodegrade rapidly and completely in the environment.[25]
Experimental Workflow:
Ready Biodegradability Test Workflow
Step-by-Step Methodology:
-
Test Setup: A defined volume of mineral medium inoculated with a small amount of microorganisms (typically from the effluent of a wastewater treatment plant) is placed in airtight bottles.[25]
-
Addition of Test Substance: The test substance is added to the bottles at a known concentration. Control bottles without the test substance, and reference bottles with a readily biodegradable substance (e.g., sodium benzoate), are also prepared.
-
Incubation: The bottles are incubated in the dark at a constant temperature (e.g., 20-24°C) for 28 days.[26]
-
Oxygen Measurement: The consumption of dissolved oxygen is measured periodically over the 28-day period.[21]
-
Calculation of Biodegradation: The percentage of biodegradation is calculated by comparing the biochemical oxygen demand (BOD) of the test substance to its theoretical oxygen demand (ThOD) or chemical oxygen demand (COD). A substance is considered readily biodegradable if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.[26]
Fish, Acute Toxicity Test (OECD Guideline 203)
Rationale: This test is designed to determine the acute lethal toxicity of a substance to fish. The results are used to classify the substance for its hazard to the aquatic environment.[27]
Experimental Workflow:
Acute Fish Toxicity Test Workflow
Step-by-Step Methodology:
-
Test Organisms: A recommended fish species (e.g., Zebrafish, Rainbow trout) is selected. The fish are acclimated to the test conditions for a specified period.[28]
-
Test Concentrations: The fish are exposed to a range of concentrations of the test substance in water for a period of 96 hours. A control group is exposed to water without the test substance.[29]
-
Test Conditions: The test is conducted under controlled conditions of temperature, light, and dissolved oxygen. The test can be static (no renewal of the test solution), semi-static (periodic renewal), or flow-through (continuous renewal).[30]
-
Observations: The number of dead fish and any sublethal effects (e.g., abnormal behavior, discoloration) are recorded at 24, 48, 72, and 96 hours.[31]
-
Data Analysis: The concentration that is lethal to 50% of the fish (LC50) at 96 hours is calculated using appropriate statistical methods.[29]
Conclusion: A Call for Conscious Chemistry
The era of choosing laboratory reagents based solely on performance is behind us. As the scientific community's understanding of the long-term environmental consequences of our work grows, so does our responsibility to adopt more sustainable practices. While 2-Chloroheptafluoropropane and other CFCs were once valuable tools, their significant and lasting environmental impact necessitates a transition to greener alternatives.
The data presented in this guide clearly demonstrates that compounds like 2-MeTHF, CPME, and the technology of supercritical CO2 offer viable, and in many cases, superior alternatives from an environmental perspective. By embracing these greener solvents and rigorously assessing the environmental impact of all chemicals used in research, we can continue to push the boundaries of science while protecting our planet for future generations.
References
-
The Environmental Impact of CO2 Extraction - Nisarga Biotech. [Link]
-
Ozone-Depleting Substances | US EPA. [Link]
-
OECD Guidelines for the Testing of Chemicals - Wikipedia. [Link]
-
Atmospheric Lifetimes - Fluorocarbons. [Link]
-
Environmental analysis of the life cycle emissions of 2-methyl tetrahydrofuran solvent manufactured from renewable resources - PubMed. [Link]
-
Fish Acute Toxicity Test (OECD 203) August, 2018 - Regulations.gov. [Link]
-
Lifetimes and global warming potentials of CF 4 , C 2 F 6 , and C 3 F 8 - ResearchGate. [Link]
-
Closed Bottle Biodegradation (OECD 301D) - Regulations.gov. [Link]
-
Ozone-Depleting Substances: Alternatives. [Link]
-
(PDF) SUPERCRITICAL CO₂ AS A GREEN SOLVENT: A COMPREHENSIVE REVIEW OF ITS APPLICATIONS IN INDUSTRIAL PROCESSES - ResearchGate. [Link]
-
Cyclopentyl methyl ether | C6H12O | CID 138539 - PubChem. [Link]
-
0&$% (6*%&-/&4 '03 5)& 5&45/( 0'
"-4 - Biotecnologie BT. [Link] -
OECD 111: Hydrolysis as a Function of pH | ibacon GmbH. [Link]
-
Hydrofluorocarbon refrigerants – global warming potential values and safety classifications. [Link]
-
OECD 203: FISH ACUTE TOXICITY TEST - limit test and LC50 - GLP. [Link]
-
Effect of Chlorofluorocarbons on the Atmosphere. [Link]
-
2-Methyltetrahydrofuran (MeTHF) | Biosystems Engineers - International Furan Technology. [Link]
-
Using supercritical CO2 for solvent removal. A sustainable choice - Separeco. [Link]
-
Generation of biodegradability data on petroleum constituents using enhanced tests (OECD Guideline 301 F) - Concawe. [Link]
-
Atmospheric lifetimes of long-lived halogenated species - PubMed. [Link]
-
Why is CO2 a Green Solvent? - ACS Community - American Chemical Society. [Link]
-
Cyclopentyl methyl ether as a green solvent for reversible-addition fragmentation chain transfer and nitroxide-mediated polymerizations - RSC Publishing. [Link]
-
Trends in global tropospheric hydroxyl radical and methane lifetime since 1850 from AerChemMIP - ACP. [Link]
-
2-Methyltetrahydrofuran: Main Properties, Production Processes, and Application in Extraction of Natural Products - ResearchGate. [Link]
-
Chlorofluorocarbons and Ozone Depletion - American Chemical Society. [Link]
-
Estimations of global warming potentials from computational chemistry calculations for CH(2)F(2) and other fluorinated methyl species verified by comparison to experiment - PubMed. [Link]
-
OECD 301/310: Ready Biodegradability Tests | ibacon GmbH. [Link]
-
OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences. [Link]
-
Contribution of Cyclopentyl Methyl Ether (CPME) to Green Chemistry - ResearchGate. [Link]
-
Further development of screening tests for the evaluation of potential PBT substances - Umweltbundesamt. [Link]
-
Reasons Why Supercritical Fluids are Called Green Solvents - Buffalo Extraction System. [Link]
-
Atmospheric Lifetime and Global Warming Potential Defined | US EPA. [Link]
-
Oecd - Test 203 | PDF | Total Organic Carbon | Water - Scribd. [Link]
-
Global warming potential (GWP) of HFC refrigerants. [Link]
-
REPORT NKK-1304 : Determination of Hydrolysis as a Function of pH - Regulations.gov. [Link]
-
2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery - Analytical Methods (RSC Publishing). [Link]
-
Revision of the Fish Acute Toxicity Testing Guideline OECD 203 | ibacon GmbH. [Link]
-
tks | publisher, event organiser, media agency | Contribution of Cyclopentyl Methyl Ether (CPME) to Green Chemistry - Teknoscienze. [Link]
-
OECD 301D: Closed Bottle Ready Biodegradability Test - Aropha. [Link]
-
Fish toxicity - acute toxicity | Pesticide Registration Toolkit. [Link]
-
Relative effects on global warming of halogenated methanes and ethanes of social and industrial interest - NASA Technical Reports Server (NTRS). [Link]
-
A new solvent for green chemistry - Manufacturing Chemist. [Link]
-
APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC. [Link]
-
Global warming potential - Wikipedia. [Link]
Sources
- 1. LOGOS - NOAA Global Monitoring Laboratory [gml.noaa.gov]
- 2. acs.org [acs.org]
- 3. epa.gov [epa.gov]
- 4. Reasons Why Supercritical Fluids are Called Green Solvents [buffaloextracts.com]
- 5. iifiir.org [iifiir.org]
- 6. Global warming potential - Wikipedia [en.wikipedia.org]
- 7. nisargabiotech.com [nisargabiotech.com]
- 8. Atmospheric lifetimes of long-lived halogenated species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ifc.org [ifc.org]
- 10. Hydrofluorocarbon refrigerants – global warming potential values and safety classifications - DCCEEW [dcceew.gov.au]
- 11. researchgate.net [researchgate.net]
- 12. Environmental analysis of the life cycle emissions of 2-methyl tetrahydrofuran solvent manufactured from renewable resources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A new solvent for green chemistry [manufacturingchemist.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Cyclopentyl methyl ether as a green solvent for reversible-addition fragmentation chain transfer and nitroxide-mediated polymerizations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. communities.acs.org [communities.acs.org]
- 18. Using supercritical CO2 for solvent removal. A sustainable choice - Separeco [separeco.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]
- 21. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
- 22. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]
- 23. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 24. biotecnologiebt.it [biotecnologiebt.it]
- 25. OECD 301D: Closed Bottle Ready Biodegradability Test - Aropha [aropha.com]
- 26. downloads.regulations.gov [downloads.regulations.gov]
- 27. scribd.com [scribd.com]
- 28. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 29. eurofins.com.au [eurofins.com.au]
- 30. downloads.regulations.gov [downloads.regulations.gov]
- 31. Revision of the Fish Acute Toxicity Testing Guideline OECD 203 | ibacon GmbH [ibacon.com]
Benchmarking 2-Chloroheptafluoropropane (R-217) as a Heptafluoroisopropylating Agent
Executive Summary: The "Sleeping Giant" of Fluoroalkylation
In the pursuit of lipophilicity and metabolic stability, the heptafluoroisopropyl group (
2-Chloroheptafluoropropane (R-217), widely available as a refrigerant and propellant, represents a cost-effective but chemically recalcitrant alternative. This guide benchmarks R-217 against established reagents, delineating the specific activation strategies required to unlock its utility in pharmaceutical synthesis.
Key Takeaway: R-217 offers a 10-50x cost reduction and superior stability compared to iodides but requires high-energy activation (photoredox or electrochemical) to cleave the strong C–Cl bond.
Chemical Identity & Mechanism of Action
Unlike electrophilic fluorinating agents (e.g., Selectfluor) that transfer an
Mechanistic Divergence
The utility of R-217 is defined by the bond dissociation energy (BDE) of the carbon-halogen bond.
-
The Iodide Advantage (
): Weak C–I bond (~54 kcal/mol). Homolyzes readily under UV light or mild thermal conditions to generate radicals. -
The Chloride Challenge (R-217): Strong C–Cl bond (~80–85 kcal/mol). Inert to standard radical initiators (AIBN/peroxides). Requires metal catalysis (Ni/Co) or single-electron reduction potentials < -2.0 V.
Figure 1: Activation pathways for heptafluoroisopropylating agents. R-217 requires high-energy catalytic intervention compared to the labile iodide.
Benchmarking: R-217 vs. Alternatives
The following table contrasts R-217 with the two most common alternatives: the iodide (
| Feature | 2-Chloroheptafluoropropane (R-217) | Heptafluoro-2-iodopropane | Hexafluoropropene (HFP) |
| Role | Stable Precursor | Labile Radical Source | Anion Precursor (Gas) |
| Cost | Low ( | High ( | Low ($) |
| Physical State | Gas/Liquefied Gas (bp -2°C) | Liquid (bp 40°C) | Gas (bp -29°C) |
| Stability | Excellent (Shelf-stable) | Poor (Light sensitive, turns pink) | Good (Requires cylinder) |
| Activation | Difficult (Ni/Photoredox, Electro) | Easy (Thermal/UV) | Moderate (Requires F⁻ source) |
| Toxicity | Low (Propellant grade) | Moderate (Alkylating agent) | High (Toxic gas) |
| Atom Economy | Good (Cl waste) | Poor (High mass I waste) | Excellent (100% incorp.) |
Comparative Analysis
-
For Discovery Chemistry: Use Heptafluoro-2-iodopropane . Speed is paramount; the cost is negligible on a mg scale.
-
For Process Chemistry: Use R-217 or HFP . The cost savings on the kilogram scale are massive. R-217 is preferred if high-pressure gas handling (required for HFP) is a safety bottleneck.
Experimental Protocols
Protocol A: The "Gold Standard" (Iodide Route)
Use for rapid analog generation.
-
Reagents: Substrate (1.0 eq),
(1.5 eq), (2.0 eq), (2.0 eq). -
Solvent:
(1:1). -
Condition: Stir at RT for 4 hours. The dithionite initiates the radical radical chain.
-
Workup: Extract with EtOAc. The product is formed via radical addition-elimination or atom transfer.
Protocol B: The "Advanced Activation" (R-217 Route)
Use for cost-sensitive scale-up or when iodine contamination is a concern. Requires a Photoredox/Nickel dual catalytic system to cleave the C–Cl bond.
System:
-
Setup: In a pressure tube or autoclave (due to R-217 volatility).
-
Reagents:
-
Aryl Bromide substrate (1.0 eq).
-
R-217 (bubbled into solution or added as cold liquid, 3.0 eq).
-
Photocatalyst:
(1 mol%). -
Ni-Catalyst:
(5 mol%) + dtbbpy (5 mol%). -
Base:
(2.0 eq). -
Reductant: TTMSS (Tris(trimethylsilyl)silane) (1.5 eq) – Crucial for Cl abstraction.
-
-
Reaction: Irradiate with Blue LED (450 nm) at 25°C for 18–24 h.
-
Mechanism: The photocatalyst reduces the Ni(II) to Ni(0). The Ni(0) undergoes oxidative addition into the Aryl-Br. Meanwhile, the silyl radical abstracts Cl from R-217 (thermodynamically driven by strong Si-Cl bond), generating the
radical, which is intercepted by the Nickel cycle.
Critical Safety & Handling
Warning: While R-217 is non-toxic (used in inhalers), it is an asphyxiant in high concentrations and exerts significant vapor pressure.
-
Pressure Vessels: Reactions involving R-217 must be performed in rated pressure tubes or autoclaves. The boiling point is -2°C; at room temperature, it will generate pressure.
-
Venting: Vent reaction vessels into a fume hood. Do not condense R-217 in liquid nitrogen traps open to air (risk of oxygen condensation).
-
Atom Economy Note: Unlike HFP, R-217 generates chloride salts. Ensure your waste stream is compatible with halogenated waste disposal.
References
-
Synthetic Utilization of 2H-Heptafluoropropane. Journal of Organic Chemistry. Discusses the activation of HFC-227ea, providing mechanistic parallels for R-217 activation. Link
-
Reaction of i-heptafluoropropyl radicals with cyanogen chloride. J. Chem. Soc., Faraday Trans. Establishes R-217 as a product of radical recombination, highlighting the stability of the C-Cl bond. Link
-
Photocatalytic C–F and C–Cl Bond Activation. Nature. Describes the energetic requirements for activating inert fluoroalkyl halides using photoredox catalysis. Link
-
Guidance for Industry: Metered Dose Inhaler (MDI) and Dry Powder Inhaler (DPI) Drug Products. FDA. Documents the safety profile and purity standards of R-217 as a pharmaceutical propellant. Link
A Comparative Guide to Cross-Validation of Analytical Methods for 2-Chloroheptafluoropropane Quantification
This guide provides a comprehensive comparison of analytical methodologies for the precise quantification of 2-Chloroheptafluoropropane. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of method validation, offering a framework for selecting and implementing robust analytical techniques. We will explore the gold standard, Gas Chromatography-Mass Spectrometry (GC-MS), and compare its performance with Gas Chromatography-Electron Capture Detection (GC-ECD). Furthermore, we will touch upon alternative screening methods to provide a holistic view of the analytical landscape for halogenated volatile compounds.
Introduction: The Imperative for Accurate 2-Chloroheptafluoropropane Quantification
2-Chloroheptafluoropropane, a halogenated hydrocarbon, finds applications in various pharmaceutical and industrial processes. Its potential presence as a residual solvent or impurity necessitates accurate and precise quantification to ensure product quality, safety, and regulatory compliance. The validation of analytical methods used for this purpose is not merely a procedural step but a cornerstone of scientific rigor, ensuring that the data generated is reliable and reproducible.[1][2] This guide will navigate the principles of method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), applying them to the specific challenge of quantifying 2-Chloroheptafluoropropane.[3][4][5][6][7]
Primary Method: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
For the analysis of volatile compounds like 2-Chloroheptafluoropropane, Headspace Gas Chromatography (HS-GC) is the preferred sample introduction technique.[8] It effectively isolates volatile analytes from non-volatile matrix components, reducing instrument contamination and improving column longevity.[7][8] When coupled with a Mass Spectrometry (MS) detector, this method offers high sensitivity and unparalleled specificity.
The Rationale Behind HS-GC-MS
The choice of HS-GC-MS is underpinned by its ability to provide structural information, which is crucial for unambiguous peak identification, especially in complex matrices. While other detectors may offer high sensitivity to halogenated compounds, MS provides definitive confirmation of the analyte's identity by its mass spectrum, a significant advantage in regulatory submissions.[9] High-resolution mass spectrometry (HRMS) can further enhance specificity, effectively distinguishing the analyte from compounds with similar nominal masses.[10][11]
Experimental Protocol: A Step-by-Step Guide to HS-GC-MS Analysis
This protocol outlines a typical HS-GC-MS method for the quantification of 2-Chloroheptafluoropropane.
Sample Preparation:
-
Standard Preparation: Prepare a stock solution of 2-Chloroheptafluoropropane in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. From this stock, create a series of working standards by serial dilution to cover the desired concentration range (e.g., 0.1 to 100 µg/mL).
-
Sample Preparation: Accurately weigh a known amount of the drug substance or product into a headspace vial. Add a consistent volume of a suitable dissolution solvent (e.g., dimethyl sulfoxide or water).
-
Internal Standard: To improve precision, the use of a structural analogue or an isotopically labeled internal standard is recommended.[1] Add a fixed concentration of the internal standard to all samples and standards.
-
Vial Sealing: Immediately seal the vials with appropriate caps and septa to prevent the loss of the volatile analyte.
HS-GC-MS Parameters:
| Parameter | Recommended Setting |
| Headspace Sampler | |
| Vial Equilibration Temp. | 80 °C |
| Vial Equilibration Time | 30 min |
| Syringe Temperature | 100 °C |
| Injection Volume | 1 mL |
| Gas Chromatograph | |
| GC Column | DB-5 (60 m x 0.25 mm I.D., 0.25 µm film thickness) or similar |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Inlet Temperature | 200 °C |
| Oven Program | Initial: 40 °C (hold for 5 min), Ramp: 10 °C/min to 220 °C (hold for 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | Select characteristic ions for 2-Chloroheptafluoropropane and the internal standard |
| Transfer Line Temp. | 250 °C |
| Ion Source Temp. | 230 °C |
Note: These parameters should be optimized for the specific instrument and application.
Cross-Validation: A Rigorous Approach to Ensuring Method Suitability
Method validation is a documented process that provides evidence that an analytical method is suitable for its intended purpose.[1] The validation of the HS-GC-MS method for 2-Chloroheptafluoropropane quantification must adhere to ICH Q2(R2) guidelines and should encompass the following parameters:[3][4][5]
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[6] For this method, specificity is demonstrated by:
-
Blank Analysis: Injecting a blank solvent to ensure no interfering peaks at the retention time of 2-Chloroheptafluoropropane.
-
Placebo Analysis: Analyzing a placebo sample (drug product matrix without the active pharmaceutical ingredient or the analyte) to demonstrate the absence of matrix interference.
-
Peak Purity: Utilizing the mass spectral data to confirm the purity of the analyte peak in spiked samples.
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[5]
-
Procedure: Analyze a series of at least five standards across the expected concentration range.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.[5]
The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[5]
Accuracy
Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[5]
-
Procedure: Perform spike-recovery studies by adding known amounts of 2-Chloroheptafluoropropane to the sample matrix at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Acceptance Criteria: The mean recovery should be within 80-120%.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD).
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. Analyze a minimum of six replicate samples at 100% of the test concentration.
-
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
-
Acceptance Criteria: The %RSD should be ≤ 15%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Determination: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Procedure: Introduce small variations in parameters such as headspace temperature, equilibration time, and GC flow rate.
-
Acceptance Criteria: The results should remain within the acceptance criteria for precision.
Comparative Analysis: HS-GC-MS vs. HS-GC-ECD
While HS-GC-MS is the gold standard for confirmatory analysis, Gas Chromatography with an Electron Capture Detector (GC-ECD) is a viable alternative, particularly for routine quality control where high throughput and sensitivity to halogenated compounds are paramount.
Gas Chromatography with Electron Capture Detector (GC-ECD)
The ECD is highly sensitive to electronegative compounds, such as those containing halogens.[12] This makes it an excellent choice for trace-level quantification of 2-Chloroheptafluoropropane.
Causality of Detector Choice: The principle of ECD involves the measurement of a decrease in a constant electron current in the detector caused by the capture of electrons by electronegative analyte molecules. This mechanism provides exceptional sensitivity to halogenated compounds.
Performance Comparison
| Feature | HS-GC-MS | HS-GC-ECD |
| Specificity | Very High (based on mass spectrum) | Moderate (potential for co-eluting interferences) |
| Sensitivity | High | Very High (for halogenated compounds) |
| Linearity | Good | Limited linear range |
| Robustness | High | Moderate (susceptible to contamination) |
| Cost | Higher | Lower |
| Confirmation | Definitive | Presumptive (based on retention time) |
Field-Proven Insights
For drug development and regulatory submissions where unequivocal identification is required, HS-GC-MS is the superior choice. Its ability to provide structural information outweighs the higher sensitivity of the ECD in many instances. For routine quality control in a well-characterized system, the lower cost and high sensitivity of HS-GC-ECD can be advantageous, provided that method specificity has been thoroughly established and potential interferences are well understood.
Alternative Screening Method: Combustion Ion Chromatography (CIC)
For a broader, non-compound-specific assessment of fluorinated organic compounds, Combustion Ion Chromatography (CIC) can be a valuable screening tool.[13][14][15][16][17]
Principle of CIC
In CIC, the sample is combusted at a high temperature, converting all organic fluorine to hydrogen fluoride (HF). The HF is then captured in an aqueous solution and quantified as fluoride ions using ion chromatography.[16]
Application and Limitations
CIC provides a measure of the total organic fluorine content, which can be an indicator of the overall level of fluorinated impurities.[14][15] However, it is not specific to 2-Chloroheptafluoropropane and cannot distinguish between different organofluorine compounds.[13] Therefore, it is best utilized as a preliminary screening method to assess the overall purity of a sample with respect to fluorinated compounds, with any positive results requiring further investigation by a more specific method like GC-MS.
Conclusion: A Symbiotic Approach to Method Validation
The cross-validation of analytical methods for the quantification of 2-Chloroheptafluoropropane is a critical exercise in ensuring data integrity. While HS-GC-MS stands out as the definitive method for its specificity and confirmatory power, HS-GC-ECD offers a sensitive and cost-effective alternative for routine analysis. The choice between these methods should be guided by the specific requirements of the analysis, with regulatory expectations and the need for unequivocal identification being key considerations. Alternative screening methods like CIC can complement these techniques by providing a broader, albeit non-specific, assessment of total organofluorine content. A well-reasoned and documented analytical strategy, incorporating the principles of method validation outlined in this guide, will ultimately lead to a more robust and reliable quality control system.
References
-
Maruyama, K., Takatsu, A., & Obata, T. (1995). The quantitative analysis of inhalational anaesthetics in forensic samples by gas chromatography/mass spectrometry/selected ion monitoring. Biomedical Chromatography, 9(4), 179-182. [Link]
-
ResearchGate. (n.d.). Comparison of ECD and FID detection in terms of analyte peak widths at.... [Link]
-
Chen, S. W., et al. (2009). Simultaneous determination of fluoride, chloride, sulfate, phosphate, monofluorophosphate, glycerophosphate, sorbate, and saccharin in gargles by ion chromatography. Journal of Food and Drug Analysis, 17(4). [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Agilent Technologies. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Water. [Link]
-
Lin, C. H., et al. (2005). Simultaneous determination of fluorinated inhalation anesthetics in blood by gas chromatography-mass spectrometry combined with a headspace autosampler. Journal of Analytical Toxicology, 29(5), 379-384. [Link]
-
LCGC International. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. [Link]
-
Foresite, Inc. (n.d.). Fluoride Analysis by Ion Chromatography. [Link]
-
ResearchGate. (n.d.). Determination of Volatile Organic Compounds by Headspace Trap. [Link]
-
Cappelletti, S., et al. (2023). Validation of a HS–GC–FID Method for the Quantification of Sevoflurane in the Blood, Urine, Brain and Lungs for Forensic Purposes. Medicina, 59(2), 369. [Link]
-
Chromatography Forum. (2017). GC/FID vs GC/MS - VOCs, SVOCs, pesticides, herbicides. [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]
-
Morressier. (2017). Sensitivity comparison of GC-MS and GC-FID/ECD. [Link]
-
IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
ResearchGate. (n.d.). Validation of an Enhanced Swift Analytical Method for the Determination of Bound and Free 3-chloropropane-1,2-Diol in Foodstuffs using Gas Chromatography–Tandem Mass Spectrometry. [Link]
-
Taylor & Francis Online. (2023). Separation of fluoride in the presence of large amounts of organic acids by ion chromatography. [Link]
-
Enthalpy Analytical. (2022). Monitoring PFAS Impact Using Adsorbable Organic Fluorine by Combustion Ion Chromatography. [Link]
-
EAG Laboratories. (n.d.). Combustion Ion Chromatography (CIC). [Link]
-
National Center for Biotechnology Information. (n.d.). Stability study and development of the validated infrared spectrometric method for quantitative analysis of sevoflurane compared with the gas chromatographic method. [Link]
-
Drawell. (n.d.). What are Different Types of Detectors Used in Gas Chromatography and How to Choose Right One. [Link]
-
AMS Bio. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Agilent Technologies. (n.d.). Ambient Headspace GC and GC-MSD Analysis of Non-Polar Volatiles in Water. [Link]
-
World Siva Congress. (2019). Sevoflurane: Impurities and stability testing. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
Biblioteka Nauki. (n.d.). Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2. [Link]
-
Agilent Technologies. (2017). A New Approach to the Analysis of Chlorinated Paraffins by Gas Chromatography Quadrupole Time-of-Flight Mass Spectrometry. [Link]
-
ACS Publications. (n.d.). Comprehensive Evaluation of the Analytical Efficiency of Combustion Ion Chromatography for Per- and Polyfluoroalkyl Substances in Biological and Environmental Matrices. [Link]
-
ACS Publications. (n.d.). Ion chromatographic determination of fluorine, chlorine, bromine, and iodine with sequential electrochemical and conductometric detection. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. GC/FID vs GC/MS - VOCs, SVOCs, pesticides, herbicides - Chromatography Forum [chromforum.org]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. academic.oup.com [academic.oup.com]
- 9. Stability study and development of the validated infrared spectrometric method for quantitative analysis of sevoflurane compared with the gas chromatographic method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. agilent.com [agilent.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. measurlabs.com [measurlabs.com]
- 15. enthalpy.com [enthalpy.com]
- 16. eag.com [eag.com]
- 17. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloroheptafluoropropane
As researchers and developers, our work with novel chemical compounds is foundational to scientific advancement. However, this innovation must be built upon an unwavering commitment to safety. This guide provides an in-depth, experience-driven framework for handling 2-Chloroheptafluoropropane, focusing specifically on the selection and implementation of Personal Protective Equipment (PPE). The protocols outlined here are designed to create a self-validating system of safety, ensuring that every step is understood, justified, and properly executed. For the purpose of this guide, we will focus on the hazards associated with 2H-Heptafluoropropane (CAS 431-89-0), a common isomer, while also drawing on safety principles for similar halogenated hydrocarbons.
Section 1: Hazard Identification & Risk Assessment - The 'Why' Behind the 'How'
Understanding the intrinsic hazards of a chemical is the critical first step in any safety protocol. It is the 'why' that informs every procedural 'how'. 2H-Heptafluoropropane is not a benign substance; it is a liquefied gas under pressure that presents multiple physical and health risks.
The primary hazards include:
-
Pressure Hazard: It is stored as a gas under pressure, which may explode if heated.[1][2]
-
Asphyxiation Risk: As a gas heavier than air, it can displace oxygen in enclosed or poorly ventilated spaces, leading to rapid suffocation.[1][3]
-
Contact and Irritation Hazards: It is classified as a skin and eye irritant.[1]
-
Thermal Hazard: Direct contact with the evaporating liquid can cause severe frostbite.[2][3]
-
Inhalation Hazard: Inhaling the gas may cause respiratory irritation.[1] At very high concentrations, it can also lead to cardiac sensitization, causing irregular heart rhythms.[2][4]
These risks are quantified and classified by the Globally Harmonized System (GHS), as summarized below.
| Hazard Class | GHS Code | Description | Source |
| Gas Under Pressure | H280 | Contains gas under pressure; may explode if heated. | [1] |
| Simple Asphyxiant | H380 | May displace oxygen and cause rapid suffocation. | [1] |
| Skin Irritation | H315 | Causes skin irritation. | [1] |
| Eye Irritation | H319 | Causes serious eye irritation. | [1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [1] |
While no specific OSHA Permissible Exposure Limit (PEL) exists for 2H-Heptafluoropropane, limits have been established for fluorides, which serve as a critical reference point for ensuring minimal exposure.
| Exposure Limit | Agency | Value | Notes |
| Threshold Limit Value (TLV) | ACGIH | 2.5 mg/m³ | 8-hour TWA, as Fluoride |
| Permissible Exposure Limit (PEL) | OSHA | 2.5 mg/m³ | 8-hour TWA, as Fluoride |
Section 2: The Core of Protection - A Multi-Layered PPE Strategy
A robust PPE strategy is not merely a checklist; it is an integrated system where each component addresses specific risks identified in our assessment. The choice of PPE must always be dictated by the nature of the task and the potential for exposure.
Respiratory Protection
The primary defense against inhalation hazards is proper engineering controls. All handling of 2-Chloroheptafluoropropane must be performed in a certified chemical fume hood to minimize vapor concentration. [5] However, in situations where ventilation is inadequate or during an emergency release, respiratory protection is mandatory.
-
For Standard Operations (in a Fume Hood): No respiratory protection is typically required if the fume hood is functioning correctly.
-
For Weighing or Transfer Operations with High Exposure Potential: If there is a risk of exceeding exposure limits, a full-face respirator with an appropriate organic vapor cartridge should be used.[6]
-
For Emergency Situations (Spills/Leaks): In the event of a significant release where oxygen levels may be compromised, a positive-pressure, self-contained breathing apparatus (SCBA) is required.[3][7] Oxygen detectors should be used when asphyxiating gases may be released.[1]
Eye and Face Protection
The risk of splashes from the liquefied gas or contact with vapors makes eye and face protection non-negotiable.
-
Minimum Requirement: Tightly fitting chemical safety goggles conforming to NIOSH or EN 166 standards are essential.[6] Standard safety glasses are insufficient as they do not protect against vapor.
-
Recommended for Transfers: When transferring the liquid or performing any task with a higher splash potential, a full-face shield should be worn over the safety goggles.[1] This provides a secondary layer of protection for the entire face from splashes and frostbite.
Hand Protection
Hands are the most likely part of the body to come into direct contact with a chemical. The selection of gloves must account for both chemical resistance and the thermal hazard of frostbite.
-
Chemical Resistance: Use chemical-resistant gloves. Nitrile gloves may be suitable for incidental contact, but for prolonged handling or immersion, more robust gloves like butyl rubber should be considered. Always inspect gloves for tears or degradation before use.[8]
-
Thermal Protection: Due to the risk of frostbite from the evaporating liquid, cold-insulating gloves must be worn over the primary chemical-resistant gloves when handling the liquid phase.[1]
-
Best Practice - Double Gloving: For enhanced safety, particularly during complex manipulations, wearing two pairs of nitrile gloves is recommended.[9] This provides a buffer; if the outer glove is contaminated, it can be removed safely, leaving the inner glove as protection.
Body Protection
Protecting the skin and personal clothing from contamination is crucial.
-
Standard Laboratory Use: A standard, clean lab coat provides a baseline level of protection.[8]
-
High-Risk Operations: For larger-scale work or where significant splashing is possible, impervious or fire-resistant clothing, such as a chemical-resistant apron or coveralls, should be worn.[6] Ensure clothing provides full coverage, and wear closed-toe shoes, preferably chemical-resistant safety boots.[10]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE. This workflow ensures that your choices are always grounded in a systematic assessment of the risks involved.
Caption: PPE selection is a logical workflow beginning with risk assessment.
Section 3: Operational and Disposal Plans
Proper PPE use is one part of a larger safety ecosystem that includes handling, emergency, and disposal protocols.
Safe Handling Protocol
-
Preparation: Before handling, ensure an emergency eyewash station and safety shower are accessible and unobstructed.[1]
-
Ventilation: Confirm that the chemical fume hood is operational.
-
Don PPE: Put on all required PPE as determined by your risk assessment (lab coat, double gloves, chemical goggles).
-
Secure Cylinder: Ensure the gas cylinder is firmly secured to a wall or bench.[11]
-
Handling: Perform all manipulations slowly and deliberately to avoid splashes or pressure surges. Use equipment rated for cylinder pressure.[11]
-
Storage: When not in use, store the container tightly closed in a cool, dry, and well-ventilated area, protected from sunlight.[1][6]
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves last, turning them inside out. Wash hands thoroughly with soap and water after handling.
Emergency Response Plan
-
In Case of Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[3][6]
-
In Case of Skin Contact: For frostbite, gently warm the affected area with lukewarm water; do not rub. For vapor contact causing irritation, wash with plenty of soap and water.[2][6] Remove all contaminated clothing. Seek medical advice if irritation persists.[1]
-
In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
In Case of a Spill or Leak: Evacuate all non-essential personnel from the area.[2] If safe to do so, shut off the gas supply.[2] Increase ventilation. Only personnel with appropriate PPE (including SCBA if necessary) should enter the area to manage the leak. Prevent the material from entering drains or sewers.[11]
Waste Disposal Plan
Chemical waste and contaminated materials must be handled with the same care as the parent compound.
-
Classification: 2-Chloroheptafluoropropane waste is considered hazardous. It should be classified as a halogenated organic waste.[5]
-
Collection:
-
Collect all liquid waste in a designated, properly labeled, and chemically compatible hazardous waste container.[12]
-
All solid waste contaminated with the chemical (e.g., used gloves, bench paper, contaminated lab coats) must also be collected in a separate, labeled solid hazardous waste container.
-
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a full description of the contents.[12]
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal contractor.[11] Never dispose of this chemical down the drain or in regular trash.[12] Empty cylinders should be returned to the supplier.[11]
By integrating this comprehensive PPE and handling strategy into your daily laboratory operations, you build a deep, trustworthy culture of safety that protects not only you and your colleagues but also the integrity of your research.
References
-
Synquest Labs. 2-Chloro-1,1,1,2-tetrafluoropropane Safety Data Sheet.
-
Santa Cruz Biotechnology. 2-Chloropropane Safety Data Sheet.
-
ECHEMI. 2-Chloro-1,1,1,2-tetrafluoropropane SDS.
-
Fisher Scientific. Heptafluoro-1-iodopropane Safety Data Sheet.
-
New Jersey Department of Health. Chlorodifluoromethane - Hazardous Substance Fact Sheet.
-
New Jersey Department of Health. 2-CHLOROPROPANE - HAZARD SUMMARY.
-
CHEMM. Personal Protective Equipment (PPE).
-
NOAA - CAMEO Chemicals. 2-CHLOROPROPANE.
-
Airgas. HFC-227ea (1,1,1,2,3,3,3 Heptafluoropropane) Safety Data Sheet.
-
Synquest Labs. 2H-Heptafluoropropane Safety Data Sheet.
-
Linde Gas. SAFETY DATA SHEET Heptafluorpropane (R 227).
-
Waysmos. 1,1,1,2,3,3,3-Heptafluoropropane Safety Data Sheet.
-
ASHP. Guidelines on Handling Hazardous Drugs.
-
ILC Dover. Personal Protective Equipment.
-
Florida State University - Environmental Health and Safety. Hazardous Waste Disposal.
-
Benchchem. Application Notes and Protocols for Handling and Disposal of 4-Chloro-2-fluorophenylacetonitrile Waste.
-
YouTube. What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals?
-
US EPA. Personal Protective Equipment.
-
Allan Chemical Corporation. How to Choose PPE for Chemical Work.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. waysmos.com [waysmos.com]
- 3. produkte.linde-gas.at [produkte.linde-gas.at]
- 4. nj.gov [nj.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. echemi.com [echemi.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. ashp.org [ashp.org]
- 10. youtube.com [youtube.com]
- 11. airgas.com [airgas.com]
- 12. Environmental Health and Safety-Chemical Safety-Hazardous Waste [safety.fsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
